Deleobuvir Sodium
Description
Structure
2D Structure
Properties
CAS No. |
1370023-80-5 |
|---|---|
Molecular Formula |
C34H32BrN6NaO3 |
Molecular Weight |
675.5 g/mol |
IUPAC Name |
sodium (E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+; |
InChI Key |
YJADTGFGJMFOLM-KJEVSKRMSA-M |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Deleobuvir Sodium: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential direct-acting antiviral agent for the treatment of chronic HCV infection. Deleobuvir binds to a distinct allosteric site on the NS5B enzyme known as thumb pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication.[1][3] Despite showing promising antiviral activity, particularly against genotype 1b, its development was discontinued in 2013 after Phase III clinical trial results did not demonstrate sufficient efficacy, especially in patients with genotype 1a or in interferon-free regimens without ribavirin.[2] This guide provides a detailed overview of the discovery, mechanism of action, and synthetic routes developed for Deleobuvir.
Discovery and Mechanism of Action
Deleobuvir was identified through a structure-based drug design approach aimed at discovering potent inhibitors of the HCV NS5B polymerase. The discovery process involved leveraging conformational analysis and scaffold replacements to optimize lead compounds.
The primary target of Deleobuvir is the NS5B polymerase, a key enzyme in the HCV replication cycle responsible for synthesizing the new viral RNA genome. As a non-nucleoside inhibitor (NNI), Deleobuvir does not bind to the enzyme's active site where nucleotide incorporation occurs. Instead, it binds to an allosteric site called thumb pocket 1. This binding event is reversible and noncovalent, inducing a conformational change in the enzyme that prevents it from adopting the active conformation required for RNA synthesis. This mechanism effectively halts the viral replication process.
Caption: Mechanism of Deleobuvir action on the HCV replication cycle.
Chemical Synthesis
An efficient and scalable synthesis of Deleobuvir was crucial for supporting clinical trials. A highly concise and convergent retrosynthetic analysis reveals the molecule can be constructed from two primary fragments: an indole carboxylic acid derivative and a cyclobutyl amine derivative.
Caption: Retrosynthetic analysis of Deleobuvir.
A key feature of an optimized synthesis is the application of a one-pot borylation–Suzuki coupling reaction to efficiently assemble the complex indole core. The synthesis of the key intermediates and the final assembly are detailed below.
Synthesis of Key Intermediates
Synthesis of Cyclobutyl Amine Intermediate (2):
The synthesis of the benzimidazole-cyclobutylamine portion begins with commercially available 2,4-dichloro-1-nitrobenzene.
Caption: Workflow for the synthesis of the cyclobutyl amine intermediate.
Final Assembly
The final step involves the amide coupling of the indole carboxylic acid (3) and the cyclobutyl amine (2) to yield Deleobuvir. The carboxylic acid is typically activated first to facilitate the reaction.
Quantitative Data
In Vitro Activity
Deleobuvir demonstrated potent activity against HCV, particularly genotype 1b.
| Parameter | HCV Genotype 1b | Reference |
| EC50 | 11 nM | |
| IC50 | 50 nM |
Clinical Pharmacokinetics and Efficacy
Clinical trials provided data on the drug's behavior in patients. A Phase 1b study in patients with and without cirrhosis showed dose-dependent antiviral activity.
| Patient Group | Dose | Median HCV RNA Reduction (log10) at Day 5 | Reference |
| Without Cirrhosis | up to 1,200 mg q8h | up to 3.8 | |
| With Cirrhosis | 400 or 600 mg q8h | ~3.0 |
Plasma exposure was found to be supraproportional at doses of 400 mg every 8 hours or higher.
The SOUND-C2 and SOUND-C3 studies evaluated Deleobuvir in interferon-free combination therapies.
| Study | Regimen | Patient Genotype | SVR12 Rate | Reference |
| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | 1b | High | |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1b | 95% | |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1a (IL28B non-CC) | 8-19% |
These studies highlighted the significantly lower efficacy in genotype 1a patients, which was a contributing factor to the discontinuation of its development.
Detailed Experimental Protocols
The following protocols are adapted from published literature and provide a general methodology for the synthesis of Deleobuvir.
Protocol: Synthesis of Diamine Intermediate (4)
-
Site-selective amination: 2,4-dichloro-1-nitrobenzene (21) is reacted with aqueous methylamine in a suitable solvent like DMSO at elevated temperatures to produce 4-chloro-2-(methylamino)nitrobenzene (22).
-
Heck Coupling: Intermediate 22 undergoes a phosphine-free, palladium-catalyzed Heck coupling reaction with n-butyl acrylate. This is typically carried out in the presence of a base such as triethylamine and a salt like lithium chloride in a solvent like DMAc at high temperature (e.g., 110 °C). The product is intermediate 23.
-
Hydrogenation: The nitro group and the double bond in intermediate 23 are selectively hydrogenated to yield the diamine (4). This can be achieved using a catalyst like palladium on carbon under a hydrogen atmosphere.
Protocol: Synthesis of Cyclobutyl Amine (2)
-
Acyl Chloride Formation: The stable amino acid salt (5) is converted to its corresponding acyl chloride (24) using a chlorinating agent such as phosphorus pentachloride (PCl5).
-
Amide Formation and Cyclization: The freshly prepared acyl chloride (24) is added directly to a solution of the diamine (4). This forms an amide intermediate which, upon heating, undergoes intramolecular cyclization to form the benzimidazole ring, yielding the target cyclobutyl amine (2) in a one-pot procedure.
Protocol: Final Synthesis of Deleobuvir (1)
-
Amide Coupling: The indole carboxylic acid intermediate (3) is activated, for example, by conversion to its acid chloride or by using standard peptide coupling reagents. It is then reacted with the cyclobutyl amine intermediate (2) to form the central amide bond.
-
Hydrolysis (if starting from ester): If the acrylic acid side chain was protected as an ester (e.g., butyl acrylate), a final hydrolysis step is required. This is typically performed using an aqueous base such as sodium hydroxide in a solvent mixture like THF/MeOH.
-
Acidification and Isolation: The resulting sodium salt is carefully acidified with an acid like acetic acid to a pH of 5.5-7.5. This precipitates the final product, Deleobuvir, which can be collected by filtration, washed, and dried.
Conclusion
Deleobuvir Sodium is a potent, allosteric inhibitor of the HCV NS5B polymerase that emerged from sophisticated structure-based drug design efforts. The development of a convergent and scalable synthetic route, highlighted by a one-pot borylation-Suzuki coupling, enabled its advancement into late-stage clinical trials. However, despite promising initial results, particularly against HCV genotype 1b, the compound's development was ultimately halted due to insufficient efficacy in broader patient populations, including those with genotype 1a. The story of Deleobuvir underscores the challenges in developing direct-acting antivirals that can provide high cure rates across all major viral genotypes and patient populations. The extensive research into its synthesis and mechanism of action nevertheless provides valuable insights for the field of medicinal chemistry and antiviral drug development.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deleobuvir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Deleobuvir Sodium: A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deleobuvir sodium (formerly BI 207127 NA) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, particularly in combination with other direct-acting antiviral agents. Deleobuvir binds to an allosteric site on the NS5B polymerase known as the thumb-pocket 1, inducing a conformational change that inhibits the enzyme's function.[1][2] Despite demonstrating dose-dependent antiviral activity against HCV genotype 1 in early clinical trials, its development was discontinued in December 2013 due to insufficient efficacy in Phase III studies, particularly against genotype 1a.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
Deleobuvir is a complex small molecule with the IUPAC name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid.[3][4] The sodium salt form enhances its solubility.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H32BrN6NaO3 | |
| Molecular Weight | 675.56 g/mol | |
| CAS Number | 1370023-80-5 | |
| AlogP | 6.85 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 2 | |
| Polar Surface Area | 114.93 Ų | |
| Rotational Bonds | 7 | |
| Aromatic Rings | 5 | |
| Heavy Atoms | 44 |
Mechanism of Action
Deleobuvir is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase. As a non-nucleoside inhibitor (NNI), it does not bind to the active site of the enzyme but rather to an allosteric site.
Allosteric Inhibition of NS5B Polymerase
The NS5B polymerase has a characteristic "right-hand" structure with finger, palm, and thumb domains. Deleobuvir binds to a distinct allosteric site located in the thumb domain, referred to as thumb-pocket 1. This binding event induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity, thereby halting viral RNA replication.
Caption: Mechanism of action of Deleobuvir on HCV NS5B polymerase.
In Vitro Efficacy
The antiviral activity of Deleobuvir has been demonstrated in cell-based HCV replicon assays. These assays utilize human hepatoma cell lines that harbor autonomously replicating subgenomic HCV RNA.
Table 2: In Vitro Activity of Deleobuvir
| Assay | Genotype | EC50 (nM) | Reference |
| HCV Replicon Assay | 1a | 23 | |
| HCV Replicon Assay | 1b | 11 |
Pharmacokinetics and Clinical Trials
Deleobuvir was evaluated in several clinical trials, which provided insights into its pharmacokinetic profile and clinical efficacy.
Pharmacokinetics
In a Phase 1b study, plasma exposure to deleobuvir was found to be supraproportional at doses of 400 mg every 8 hours and higher. Patients with cirrhosis showed approximately 2-fold higher plasma exposure compared to those without cirrhosis.
Clinical Efficacy and Discontinuation
Clinical studies, such as SOUND-C2, showed that a combination of deleobuvir, faldaprevir, and ribavirin was effective in patients with HCV genotype 1b. However, the efficacy was significantly lower in patients with genotype 1a. Ultimately, in December 2013, Boehringer Ingelheim announced the discontinuation of the development of deleobuvir due to insufficient efficacy observed in Phase III trials.
Experimental Protocols
Detailed, specific experimental protocols for Deleobuvir are not extensively available in the public domain. However, based on standard methodologies for similar antiviral compounds, the following sections outline the likely experimental approaches.
HCV NS5B Polymerase Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified NS5B.
Caption: A representative workflow for an HCV NS5B polymerase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly(rA)) and a biotinylated oligo primer (e.g., oligo(rU)) are used as substrates.
-
Reaction Mixture: The assay is typically performed in 96-well plates. The reaction buffer contains Tris-HCl, MgCl2, DTT, and a non-ionic detergent.
-
Compound Incubation: Deleobuvir, serially diluted in DMSO, is pre-incubated with the NS5B enzyme and the template/primer.
-
Reaction Initiation and Termination: The polymerase reaction is initiated by adding a mixture of nucleotide triphosphates (NTPs), including a labeled UTP (e.g., [3H]UTP or Biotin-UTP). The reaction is allowed to proceed at room temperature and then stopped by adding EDTA.
-
Detection: The newly synthesized, labeled RNA is captured (e.g., on a streptavidin-coated plate if biotin-labeled UTP is used) and quantified.
-
Data Analysis: The concentration of Deleobuvir that inhibits 50% of the NS5B polymerase activity (IC50) is calculated from the dose-response curve.
HCV Replicon Assay (Representative Protocol)
This cell-based assay measures the inhibition of HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are cultured in a suitable medium. These replicons often contain a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with various concentrations of Deleobuvir.
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV RNA replication is determined by:
-
Reporter Gene Assay: Measuring the activity of the reporter gene (e.g., luciferase).
-
RT-qPCR: Quantifying the amount of HCV RNA.
-
-
Cytotoxicity Assay: A parallel assay is performed to measure the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of Deleobuvir that reduces HCV replication by 50%.
Pharmacokinetic Analysis in Plasma (Representative HPLC-MS/MS Method)
While the specific method for Deleobuvir is not publicly detailed, a typical approach for quantifying a small molecule drug in plasma would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard (a molecule with similar chemical properties to Deleobuvir) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected and dried.
-
The residue is reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (HPLC):
-
An aliquot of the prepared sample is injected into an HPLC system.
-
A C18 reverse-phase column is commonly used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed to separate Deleobuvir from other plasma components.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a specific fragment ion of Deleobuvir and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of known Deleobuvir concentrations in blank plasma.
-
The concentration of Deleobuvir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Synthesis
The synthesis of Deleobuvir has been described in the literature, including methods for labeling with carbon-13 and carbon-14 for metabolic studies. A general overview of the synthesis of the sodium salt form involves the hydrolysis of an ester precursor in a mixture of solvents like THF/MeOH and aqueous NaOH, followed by controlled acidification with acetic acid to yield the crystalline product.
Conclusion
This compound is a potent, allosteric inhibitor of the HCV NS5B polymerase that showed initial promise in the treatment of HCV genotype 1b infection. Its development was ultimately halted due to a lack of sufficient efficacy, particularly against genotype 1a, highlighting the challenges in developing pangenotypic direct-acting antivirals. Nevertheless, the study of Deleobuvir has contributed valuable knowledge to the field of HCV drug discovery, particularly concerning the structural and functional aspects of NS5B polymerase inhibition. The data and methodologies associated with its development remain a useful reference for researchers in antiviral drug design and development.
References
An In-depth Technical Guide to the Binding Site of Deleobuvir Sodium on Hepatitis C Virus NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of Deleobuvir (formerly known as BI 207127), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Introduction to Deleobuvir and its Target: HCV NS5B Polymerase
The Hepatitis C Virus NS5B protein is a crucial enzyme for the replication of the viral RNA genome. Its RNA-dependent RNA polymerase (RdRp) activity makes it a prime target for antiviral drug development. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Deleobuvir is an allosteric inhibitor, binding to a distinct site and inducing a conformational change that inhibits polymerase activity.
The NS5B polymerase has a characteristic "right-hand" structure, composed of finger, palm, and thumb domains. The catalytic active site is located in the palm domain. Deleobuvir specifically targets a pocket within the thumb domain.
The Deleobuvir Binding Site: Thumb-Pocket 1
Deleobuvir binds reversibly to a well-defined allosteric site on the HCV NS5B polymerase known as "thumb-pocket 1".[1] This binding event is non-covalent. While the precise X-ray crystal structure of Deleobuvir in complex with NS5B has not been publicly released, a model of the complex has been built based on the structures of other inhibitors that bind to the same pocket.[2] This binding site is located approximately 30 Å away from the catalytic center of the enzyme.[3][4]
The binding of Deleobuvir to thumb-pocket 1 is believed to interfere with the conformational changes necessary for the polymerase to transition from the initiation to the elongation phase of RNA synthesis, thereby halting viral replication.
Key Amino Acid Residues Involved in Binding and Resistance
Several amino acid residues within the thumb-pocket 1 are critical for the binding of Deleobuvir and have been identified as sites of resistance-associated variants (RAVs).
-
Interaction Points: A model of a precursor compound, BILB 1941, bound to thumb-pocket 1 suggests key interactions. The indole scaffold lies flat against a receptor cliff, and the methyl group may have weak electrostatic interactions with the backbone carbonyls of Leu492 and Gly493 . A carbonyl group on the inhibitor forms a hydrogen bond with Arg503 .[5]
-
Resistance-Associated Variants (RAVs): Clinical studies have identified specific amino acid substitutions that confer resistance to Deleobuvir. The most significant of these are:
-
A421V: This variant, present in some baseline HCV genotype 1a sequences, can reduce the response to Deleobuvir-based regimens.
-
P495L/S/T: Substitutions at position Proline 495 are key treatment-emergent RAVs associated with reduced susceptibility to Deleobuvir.
-
Quantitative Analysis of Deleobuvir Binding
| Compound | Assay Type | Value | Genotype | Reference |
| Deleobuvir (BI 207127) | NS5B Polymerase Inhibition (IC50) | Potent inhibitor | GT-1 | |
| BILB 1941 (precursor) | NS5B Polymerase Inhibition (IC50) | Sub-micromolar | GT-1b | |
| BILB 1941 (precursor) | Replicon Assay (EC50) | Micromolar | GT-1b |
Experimental Protocols for Characterizing Deleobuvir's Binding
The determination of Deleobuvir's binding site and inhibitory activity relies on a combination of biochemical and virological assays.
HCV NS5B Polymerase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the RNA polymerase activity of recombinant NS5B.
Objective: To determine the 50% inhibitory concentration (IC50) of Deleobuvir against HCV NS5B polymerase.
Methodology:
-
Protein Expression and Purification: A truncated form of the HCV NS5B protein (e.g., lacking the C-terminal 21 amino acids, Δ21 NS5B) from genotype 1b is commonly used to improve solubility. The protein is expressed in E. coli or insect cells and purified.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Purified recombinant HCV NS5B protein (e.g., 300 ng).
-
A reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT).
-
An RNA template, such as a homopolymeric template like poly(rA)/oligo(dT) or a heteropolymeric template derived from the HCV genome.
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [33P]-UTP or [3H]-UTP) or fluorescently labeled.
-
RNase inhibitor (e.g., RNasin).
-
-
Inhibitor Addition: Deleobuvir is serially diluted to various concentrations and added to the reaction mixture.
-
Initiation and Incubation: The polymerase reaction is initiated by the addition of the NS5B enzyme or rNTPs. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by precipitation with trichloroacetic acid followed by filtration). The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each Deleobuvir concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
HCV Replicon Assay (Cell-Based)
This assay measures the antiviral activity of a compound in a cellular context.
Objective: To determine the 50% effective concentration (EC50) of Deleobuvir in inhibiting HCV RNA replication in cultured human hepatoma cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of Deleobuvir.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and reporter gene expression.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: The EC50 value, the concentration of Deleobuvir that inhibits HCV replication by 50%, is calculated from the dose-response curve. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
Visualizations
HCV NS5B Polymerase Structure and Deleobuvir Binding Site
Caption: Deleobuvir binds to the allosteric thumb-pocket 1 of HCV NS5B polymerase.
Experimental Workflow for HCV NS5B Polymerase Inhibition Assay
Caption: Workflow of an in vitro HCV NS5B polymerase inhibition assay.
Conclusion
Deleobuvir represents a significant advancement in the development of direct-acting antivirals against HCV. Its unique mechanism of action, targeting the allosteric thumb-pocket 1 of the NS5B polymerase, provides a powerful tool in the fight against Hepatitis C. Understanding the precise binding interactions and the molecular basis of resistance is crucial for the development of next-generation inhibitors with improved efficacy and broader genotypic coverage. This guide provides a foundational understanding for researchers and professionals dedicated to this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. rcsb.org [rcsb.org]
- 4. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Early Clinical Development of Deleobuvir Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. Despite showing antiviral activity in early studies, its development was ultimately discontinued due to insufficient efficacy in later-phase trials. This guide provides a technical summary of the key findings from early clinical studies, focusing on quantitative data, experimental design, and the drug's mechanism of action.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from early phase clinical trials of Deleobuvir.
Table 1: Antiviral Efficacy of Deleobuvir Monotherapy (Phase 1b)[1]
| Patient Population | Deleobuvir Dose (q8h) | Duration | Median HCV RNA Reduction (log10 IU/mL) |
| Genotype 1 (without cirrhosis) | 100 mg | 5 days | Dose-dependent, up to 3.8 |
| Genotype 1 (without cirrhosis) | 200 mg | 5 days | Dose-dependent, up to 3.8 |
| Genotype 1 (without cirrhosis) | 400 mg | 5 days | Dose-dependent, up to 3.8 |
| Genotype 1 (without cirrhosis) | 800 mg | 5 days | Dose-dependent, up to 3.8 |
| Genotype 1 (without cirrhosis) | 1200 mg | 5 days | Dose-dependent, up to 3.8 |
| Genotype 1 (with cirrhosis) | 400 mg | 5 days | ~3.0 |
| Genotype 1 (with cirrhosis) | 600 mg | 5 days | ~3.0 |
Table 2: Virological Response in Combination Therapy (Phase 2)[2]
Regimen: Faldaprevir + Deleobuvir 600mg twice daily + weight-based Ribavirin for 8 weeks.
| Patient Group (Japanese, Treatment-Naïve, Genotype 1b) | Virological Response at Week 4 | Virological Response at Week 8 | Sustained Virological Response at Week 12 (SVR12) |
| Group 1 (Faldaprevir 80mg qd, n=12) | 91.7% (11/12) | 91.7% (11/12) | All who achieved week 8 endpoint |
| Group 2 (Faldaprevir 120mg qd, n=13) | 92.3% (12/13) | 100% (13/13) | All who achieved week 8 endpoint |
Table 3: Efficacy in IL28B non-CC Patients (SOUND-C3 Phase 2b Study)[3]
Regimen: Faldaprevir 120mg once daily + Deleobuvir + weight-based Ribavirin for 24 weeks.
| Deleobuvir Dose | Patient Population | SVR12 Rate | On-Treatment Breakthrough |
| 800 mg twice daily (n=26) | Genotype-1a, IL28B non-CC | 19% (5/26) | 50% (13/26) |
| 600 mg three times daily (n=25) | Genotype-1a, IL28B non-CC | 8% (2/25) | 68% (17/25) |
Table 4: Common Adverse Events (AEs)
| Study | Most Common AEs |
| Phase 1b Monotherapy[1] | Gastrointestinal, nervous system, and skin/cutaneous tissue disorders. |
| Phase 2 Combination (Japanese patients)[2] | Nausea (66.7% - 76.9%), Vomiting (33.3% - 61.5%) |
| SOUND-C3 Phase 2b | Nausea (67%), Fatigue (35%), Diarrhea (35%) |
Experimental Protocols
Phase 1b Monotherapy Study
-
Study Design: A double-blind, placebo-controlled study to assess the antiviral activity, safety, and pharmacokinetics of Deleobuvir monotherapy.
-
Patient Population: Included both treatment-naïve (n=15) and treatment-experienced (n=45) patients with HCV genotype 1 infection without cirrhosis, and a cohort of patients with cirrhosis (n=13).
-
Dosing Regimens:
-
Patients without cirrhosis received Deleobuvir at doses of 100, 200, 400, 800, or 1,200 mg every 8 hours (q8h) or a placebo for 5 days.
-
Patients with cirrhosis received Deleobuvir at 400 or 600 mg q8h for 5 days.
-
-
Key Assessments:
-
Virology: HCV RNA levels were quantified to determine the reduction from baseline. NS5B genotyping and phenotyping of individual viral isolates were performed to identify resistance-associated substitutions.
-
Pharmacokinetics: Plasma concentrations of Deleobuvir were measured to assess exposure.
-
Safety: Adverse events were monitored throughout the study.
-
Phase 2 Combination Therapy Study (Japanese Patients)
-
Study Design: A multicenter, open-label study to evaluate the safety and efficacy of a combination regimen.
-
Patient Population: Treatment-naïve Japanese patients with chronic HCV genotype 1b infection (Group 1, n=12; Group 2, n=13).
-
Dosing Regimen:
-
An initial 8-week treatment with Faldaprevir (80 mg or 120 mg once daily) in combination with Deleobuvir (600 mg twice daily) and weight-based ribavirin.
-
This was followed by a 24-week treatment with Faldaprevir (120 mg once daily) combined with peginterferon-α-2a and ribavirin.
-
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Virological response at weeks 4 and 8.
-
Visualizations
Mechanism of Action of Deleobuvir
Deleobuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site on the HCV NS5B RNA polymerase, inducing a conformational change that ultimately blocks viral RNA synthesis.
Caption: Deleobuvir's allosteric inhibition of HCV NS5B polymerase.
Experimental Workflow for Phase 1b Monotherapy Trial
The following diagram outlines the general workflow for the Phase 1b clinical trial of Deleobuvir.
Caption: Workflow of the Phase 1b Deleobuvir monotherapy trial.
References
- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-label phase 2 study of faldaprevir, deleobuvir and ribavirin in Japanese treatment-naive patients with chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deleobuvir Sodium in Interferon-Free HCV Treatment Regimens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection, shifting the paradigm from interferon-based therapies to more effective and tolerable all-oral regimens. Deleobuvir Sodium (formerly BI 207127), a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, emerged as a key component in the development of these interferon-free combinations. This technical guide provides an in-depth analysis of Deleobuvir's mechanism of action, its role in combination therapies, and the experimental methodologies used to evaluate its efficacy and safety. The development of faldaprevir in combination with deleobuvir was ultimately halted, however, the clinical findings remain valuable for the broader understanding of HCV antiviral development.[1]
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
Deleobuvir is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[2][3] Unlike nucleoside/nucleotide inhibitors that act as chain terminators at the enzyme's active site, Deleobuvir binds to an allosteric site on the NS5B protein.[2][3] Specifically, it binds to a thumb-pocket 1 of the polymerase. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing RNA synthesis. This allosteric inhibition is a non-competitive mechanism with respect to the nucleotide substrates.
The HCV replication process occurs within a membrane-associated complex. The NS5B polymerase catalyzes the synthesis of a negative-sense RNA intermediate from the positive-sense genomic RNA, which then serves as a template for the production of new positive-sense RNA genomes. By inhibiting NS5B, Deleobuvir effectively halts this replication cycle.
Deleobuvir in Interferon-Free Combination Regimens
Deleobuvir was primarily investigated in combination with other DAAs, most notably the NS3/4A protease inhibitor faldaprevir, with or without ribavirin. This multi-targeted approach aimed to increase efficacy and create a higher barrier to resistance. Several key clinical trials evaluated these regimens.
Key Clinical Trials: SOUND-C2, HCVerso1, and HCVerso2
The SOUND-C2 study, a phase 2b trial, explored various durations of a faldaprevir, deleobuvir, and ribavirin combination in treatment-naive patients with HCV genotype 1. The HCVerso1 and HCVerso2 phase 3 trials further evaluated a 16- or 24-week course of faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with HCV genotype 1b, including those with compensated cirrhosis.
Data Presentation
Table 1: Efficacy of Deleobuvir-Containing Regimens (Sustained Virologic Response at 12 weeks post-treatment, SVR12)
| Study | Patient Population | Treatment Regimen | Duration (weeks) | SVR12 Rate (%) |
| SOUND-C2 | HCV GT-1a, Treatment-Naive | Faldaprevir + Deleobuvir + Ribavirin | 16, 28, or 40 | Up to 47% |
| SOUND-C2 | HCV GT-1b, Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 28 | 85% |
| SOUND-C3 | HCV GT-1a (IL28B CC), Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 16 | 17% |
| SOUND-C3 | HCV GT-1b, Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 16 | 95% |
| HCVerso1 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 16 | 71.6% (unadjusted) |
| HCVerso1 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 24 | 82.5% (unadjusted) |
| HCVerso2 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 16 | 75.6% (unadjusted) |
| HCVerso2 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 24 | 82.0% (unadjusted) |
| HCVerso3 | HCV GT-1b, Mild Hepatic Impairment (Child-Pugh A) | Faldaprevir (120mg) + Deleobuvir (600mg BID) + Ribavirin | 24 | 61% |
| HCVerso3 | HCV GT-1b, Moderate Hepatic Impairment (Child-Pugh B) | Faldaprevir (120mg) + Deleobuvir (400mg BID) + Ribavirin | 24 | 53% |
Table 2: Pharmacokinetic Parameters of Deleobuvir
| Parameter | Value | Conditions |
| Tmax,ss (Time to maximum plasma concentration) | 3.5 - 5 h | Single 800-mg oral dose |
| t1/2,ss (Plasma half-life) | ~3 h | Single 800-mg oral dose |
| Cmax,ss (Maximum plasma concentration at steady state) | Dose-dependent | 5-day monotherapy |
| AUCτ,ss (Area under the plasma concentration-time curve at steady state) | Supraproportional at doses ≥ 400 mg q8h | 5-day monotherapy |
| Effect of Cirrhosis | ~2-fold higher plasma exposure in patients with cirrhosis | 400 or 600 mg q8h for 5 days |
Table 3: In Vitro Activity of Deleobuvir and Resistance Profile
| Parameter | Value | Target |
| EC50 (50% effective concentration) | More active against GT-1b than GT-1a | HCV Genotypes |
| Resistance-Associated Variants (RAVs) | P495 substitutions (e.g., P495L) | NS5B Polymerase |
| Fold-change in sensitivity (P495L) | 120- to 310-fold decrease | In vitro phenotyping |
Experimental Protocols
HCV RNA Quantification
A standardized and validated method for quantifying HCV RNA is critical for assessing virologic response. The COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0 was a commonly used assay in clinical trials of that era.
Protocol: COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0
-
Specimen Collection and Preparation:
-
Collect whole blood in EDTA plasma or serum separator tubes.
-
Centrifuge to separate plasma or serum within 24 hours of collection.
-
Store plasma/serum frozen at -70°C until analysis.
-
-
Automated RNA Extraction (COBAS® AmpliPrep Instrument):
-
A sample input volume of 650 µL is processed.
-
HCV RNA is isolated using a generic silica-based capture technique.
-
-
Automated Reverse Transcription and Real-Time PCR (COBAS® TaqMan® Analyzer):
-
The isolated HCV RNA is reverse transcribed to generate complementary DNA (cDNA).
-
Simultaneous PCR amplification of the target cDNA and detection using dual-labeled oligonucleotide probes specific to the highly conserved 5' untranslated region of the HCV genome.
-
The assay utilizes a dual-probe design to ensure broad genotype coverage (genotypes 1-6) and tolerance for sequence variations.
-
-
Quantification:
-
The increase in fluorescence is measured in real-time and is proportional to the amount of amplified product.
-
The HCV RNA concentration is calculated by comparing the sample's signal to a standard curve and is reported in International Units per milliliter (IU/mL).
-
The lower limit of quantification for this assay is typically around 15 IU/mL.
-
Resistance Analysis
Analysis of resistance-associated variants (RAVs) is crucial for understanding treatment failure. Sanger sequencing was the standard method for population-based sequencing during the development of Deleobuvir.
Protocol: NS5B Genotypic Resistance Analysis by Sanger Sequencing
-
Sample Selection:
-
Plasma samples from patients with virologic failure (breakthrough or relapse) with an HCV RNA level of at least 1,000 IU/mL are selected for analysis.
-
-
RNA Extraction:
-
HCV RNA is extracted from plasma using a commercial kit.
-
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
The NS5B region of the HCV genome is reverse transcribed into cDNA.
-
A nested PCR approach is often used to amplify a specific fragment of the NS5B gene. Pan-genotypic primers are used to accommodate different HCV genotypes.
-
-
PCR Product Purification:
-
The amplified DNA fragment is purified to remove primers and unincorporated nucleotides.
-
-
Sanger Sequencing:
-
The purified PCR product is sequenced in both the forward and reverse directions using dideoxy chain termination chemistry (e.g., BigDye™ Terminator).
-
The sequencing reactions are analyzed on an automated DNA sequencer (e.g., ABI 3100 Genetic Analyzer).
-
-
Sequence Analysis:
-
The resulting nucleotide sequences are aligned with a wild-type reference sequence of the corresponding HCV genotype.
-
Amino acid substitutions at positions known to be associated with resistance to NS5B inhibitors are identified. Population sequencing can typically detect variants that constitute at least 15-20% of the viral quasispecies.
-
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug.
Protocol: Pharmacokinetic Assessment of Deleobuvir
-
Sample Collection:
-
Serial blood samples are collected from subjects at predefined time points after drug administration.
-
Plasma is separated and stored frozen until analysis.
-
-
Bioanalytical Method:
-
Deleobuvir concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Parameter Calculation:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are determined directly from the observed data.
-
AUC (Area Under the Curve) is calculated using the linear-up/log-down trapezoidal method.
-
t1/2 (Terminal Half-Life) is calculated as ln(2)/λz, where λz is the terminal elimination rate constant determined by linear regression of the terminal log-linear portion of the concentration-time curve.
-
Visualizations
Conclusion
This compound played a significant role in the evolution of interferon-free treatment regimens for chronic HCV. As a non-nucleoside inhibitor of the NS5B polymerase, it demonstrated potent antiviral activity, particularly against genotype 1b, when used in combination with other direct-acting antivirals like faldaprevir. The extensive clinical development program for Deleobuvir, including the SOUND and HCVerso trials, provided valuable data on the efficacy, safety, and resistance profiles of such combinations. Although its development was discontinued, the research and methodologies associated with Deleobuvir have contributed to the foundational knowledge that underpins the highly successful all-oral HCV therapies available today. This guide serves as a comprehensive resource for understanding the technical aspects of Deleobuvir's development and its place in the history of HCV drug discovery.
References
- 1. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Deleobuvir Sodium in vitro HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro efficacy of Deleobuvir Sodium against Hepatitis C Virus (HCV) using a subgenomic replicon assay. The information is intended for researchers, scientists, and professionals involved in antiviral drug development.
Introduction
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the enzyme, specifically the thumb-pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication. The HCV replicon system is a powerful and widely used cell-based assay to quantify the antiviral activity of compounds like Deleobuvir. This system utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon). This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, most commonly luciferase, for easy and sensitive quantification of replication levels.
Mechanism of Action of Deleobuvir
Deleobuvir is a direct-acting antiviral (DAA) that specifically targets the HCV NS5B polymerase. The NS5B protein is a key enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes. Unlike nucleoside inhibitors that act as chain terminators, Deleobuvir binds to a distinct allosteric site on the NS5B protein. This binding event induces a conformational change in the enzyme, which interferes with its ability to initiate and/or elongate the nascent RNA strand, thereby halting viral replication.
Data Presentation: In Vitro Efficacy of Deleobuvir
The following table summarizes the reported 50% effective concentration (EC50) values for Deleobuvir against different HCV genotypes in cell-based subgenomic replicon assays.
| HCV Genotype | Cell Line | Assay Format | EC50 (nM) | Reference |
| Genotype 1a | Huh-7 | Luciferase Reporter | 23 | [1] |
| Genotype 1b | Huh-7 | Luciferase Reporter | 11 | [1] |
Experimental Protocol: Deleobuvir HCV Replicon Assay
This protocol outlines the steps for a transient HCV replicon assay using a luciferase reporter system to determine the EC50 value of this compound.
Materials and Reagents
-
Cell Line: Huh-7 cells or a derived clone that is highly permissive for HCV replication (e.g., Huh-7.5, Huh-7-Lunet).
-
HCV Replicon: A subgenomic HCV replicon plasmid containing a luciferase reporter gene (e.g., firefly or Renilla luciferase) under the control of the HCV IRES. A replication-deficient control (e.g., with a GND mutation in the NS5B active site) should be used as a negative control.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation system.
-
This compound: Prepare a stock solution in DMSO.
-
Luciferase Assay System: A commercial kit compatible with the reporter gene in the replicon.
-
Plates: 96-well, white, clear-bottom tissue culture plates for luminescence measurements.
-
Other Reagents: DMSO (cell culture grade), PBS, Trypsin-EDTA.
Experimental Workflow
References
Optimal Concentration of Deleobuvir Sodium for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the enzyme, specifically the thumb pocket 1, leading to the inhibition of viral RNA replication.[1][2] Deleobuvir has shown in vitro activity against HCV genotype 1a and 1b.[1] Although its clinical development was discontinued due to insufficient efficacy in Phase III trials, Deleobuvir remains a valuable tool for in vitro studies of HCV replication and for the investigation of the mechanism of action of non-nucleoside inhibitors.
These application notes provide a comprehensive guide to determining the optimal concentration of Deleobuvir Sodium for cell culture experiments, including protocols for assessing its antiviral activity and cytotoxicity.
Data Presentation
The antiviral activity of Deleobuvir is expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. The cytotoxicity is represented by the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.
Table 1: In Vitro Antiviral Activity of this compound
| HCV Genotype | EC50 (nM) | Cell System | Reference |
| Genotype 1a | 23 | Subgenomic Replicon | [1] |
| Genotype 1b | 11 | Subgenomic Replicon |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol describes the determination of the cytotoxicity of this compound in a human hepatoma cell line (e.g., Huh-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Huh-7 cells (or other suitable human hepatoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Huh-7 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). It is recommended to perform a wide range of concentrations initially.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a cell-free blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should correspond to the duration of your planned antiviral assays.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the CC50 value, which is the concentration that reduces cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).
-
Protocol 2: Determination of 50% Effective Concentration (EC50) using HCV Subgenomic Replicon Assay
This protocol outlines the determination of the antiviral activity of this compound using a stable cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) with a luciferase reporter gene.
-
Complete DMEM with G418 (for maintaining selection pressure of the replicon).
-
This compound.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50 values (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor, if available).
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - [(Luciferase activity of treated cells / Luciferase activity of vehicle control) x 100]
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value, the concentration that causes a 50% reduction in luciferase activity, using non-linear regression analysis.
-
Mandatory Visualization
Caption: Workflow for determining the optimal concentration of Deleobuvir.
Signaling Pathways
Deleobuvir's primary mechanism of action is the direct inhibition of the HCV NS5B polymerase. However, HCV infection itself significantly modulates host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While specific off-target effects of Deleobuvir on host cell signaling are not well-documented, it is important for researchers to be aware of the broader context of HCV-induced cellular changes.
HCV proteins, including Core, NS3/4A, and NS5A, have been shown to interact with and modulate various signaling pathways, such as:
-
Innate Immune Signaling: HCV proteins can interfere with the RIG-I and Toll-like receptor (TLR) signaling pathways to block the production of type I interferons (IFNs), a key component of the antiviral response.
-
Cell Growth and Proliferation Pathways: HCV can activate pathways like the Raf/MEK/ERK and PI3K/Akt pathways to promote cell survival and proliferation, which can contribute to the development of hepatocellular carcinoma.
-
Apoptosis: HCV proteins can have both pro- and anti-apoptotic effects, manipulating cell death pathways to ensure viral persistence.
The following diagram provides a simplified overview of some of the key host cell signaling pathways known to be modulated by HCV infection.
Caption: HCV modulation of host cell signaling pathways.
Conclusion
Determining the optimal concentration of this compound for cell culture experiments requires a careful balance between its antiviral efficacy and its potential cytotoxicity. By following the detailed protocols for EC50 and CC50 determination, researchers can establish a suitable concentration range for their specific experimental needs. While direct off-target effects of Deleobuvir on host signaling are not well-defined, understanding the broader impact of HCV infection on cellular pathways is crucial for interpreting experimental results. The provided data and protocols serve as a valuable resource for utilizing this compound as a research tool in the study of HCV replication.
References
Application Notes and Protocols for Studying HCV Drug Resistance Using Deleobuvir Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a critical enzyme for viral replication, NS5B is a prime target for direct-acting antiviral (DAA) therapies.[2] Deleobuvir binds to an allosteric site on the enzyme known as thumb-pocket 1, leading to a conformational change that inhibits its function.[1][3] The study of resistance to Deleobuvir is crucial for understanding the mechanisms of drug evasion by HCV and for the development of more robust antiviral strategies. These application notes provide detailed protocols and data for researchers investigating HCV drug resistance with Deleobuvir Sodium.
Mechanism of Action of Deleobuvir
Deleobuvir is a selective inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, Deleobuvir binds to a distinct allosteric pocket in the thumb domain of the NS5B protein.[4] This binding event induces a non-productive conformation of the enzyme, thereby inhibiting RNA synthesis. The non-competitive nature of its inhibition with respect to nucleotide substrates is a key characteristic of this class of compounds.
Deleobuvir in HCV Drug Resistance Studies
The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the presence of a diverse population of viral variants, known as quasispecies, within an infected individual. This genetic diversity can include pre-existing resistance-associated variants (RAVs) that may be selected for under the pressure of antiviral therapy. Studying the resistance profile of Deleobuvir involves identifying specific amino acid substitutions in the NS5B polymerase that reduce the drug's efficacy.
Key Resistance-Associated Variants (RAVs) for Deleobuvir
Several amino acid substitutions in the NS5B polymerase have been associated with resistance to Deleobuvir. The most frequently observed RAVs are located in and around the thumb-pocket 1 binding site.
Table 1: Key Resistance-Associated Variants to Deleobuvir
| Genotype | Amino Acid Substitution | Fold-Change in EC50 (in vitro) | Reference |
| 1a | A421V | Reduced susceptibility | |
| 1b | V499A | Reduced susceptibility | |
| 1a/1b | P495L | 120- to 310-fold decrease in sensitivity | |
| 1a/1b | P495S/T | Associated with resistance |
Data Presentation
The following table summarizes quantitative data on the prevalence of key Deleobuvir resistance-associated variants at baseline in treatment-naïve patients from clinical studies.
Table 2: Baseline Prevalence of Deleobuvir Resistance-Associated Variants
| Genotype | Amino Acid Position | Polymorphism | Prevalence | Impact on Virologic Response | Reference |
| GT-1a | NS5B 421 | A421V | 20.2% | Not compromised | |
| GT-1b | NS5B 499 | V499A (A or A/V mixtures) | 14.8% | Associated with reduced response | |
| GT-1b | NS5B 499 | V499T | 5.5% | Associated with reduced response | |
| GT-1a/1b | NS5B 495 | P495 variants | <1% | N/A (rare at baseline) | |
| GT-1a/1b | NS5B 496 | P496 variants | <1% | N/A (rare at baseline) |
Experimental Protocols
In Vitro Selection of Deleobuvir-Resistant HCV Replicons
This protocol describes the methodology for selecting Deleobuvir-resistant HCV replicons in a cell culture system.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon-containing Huh-7 cells (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% Fetal Bovine Serum (FBS)
-
G418 (geneticin)
-
This compound
-
Lipofectamine 2000
-
Plasmids encoding wild-type and mutant HCV replicons
-
Reagents for RNA extraction and RT-PCR
Procedure:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in cDMEM supplemented with an appropriate concentration of G418 to ensure the retention of the replicon.
-
Drug Treatment: Seed the replicon-containing cells in 96-well plates. The following day, treat the cells with increasing concentrations of Deleobuvir.
-
Selection of Resistant Colonies: Continue to culture the cells in the presence of Deleobuvir and G418 for 3-4 weeks. The concentration of Deleobuvir can be gradually increased over time.
-
Colony Expansion: Isolate and expand the G418-resistant colonies that emerge in the presence of Deleobuvir.
-
Genotypic Analysis: Extract total RNA from the resistant cell colonies. Perform RT-PCR to amplify the NS5B region of the HCV genome. Sequence the PCR products to identify mutations.
Phenotypic Analysis of Deleobuvir Resistance
This protocol outlines the steps to characterize the phenotype of identified RAVs.
Materials:
-
Plasmids encoding wild-type and mutant (containing identified RAVs) HCV replicons
-
Huh-7 cells
-
Reagents for in vitro transcription
-
Electroporation apparatus
-
This compound
-
Luciferase assay system (if using a reporter replicon)
-
G418
Procedure:
-
Site-Directed Mutagenesis: Introduce the identified RAVs into a wild-type HCV replicon plasmid using site-directed mutagenesis.
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.
-
Transfection: Transfect the in vitro-transcribed RNAs into Huh-7 cells via electroporation.
-
Drug Susceptibility Testing: Plate the transfected cells in 96-well plates and treat with serial dilutions of Deleobuvir.
-
Quantification of Replication: After 72 hours, assess the level of HCV replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
EC50 Determination: Calculate the 50% effective concentration (EC50) of Deleobuvir for both wild-type and mutant replicons. The fold-change in EC50 for the mutant relative to the wild-type indicates the level of resistance.
HCV NS5B Polymerase Enzymatic Assay
This protocol describes a biochemical assay to measure the activity of the HCV NS5B polymerase and the inhibitory effect of Deleobuvir.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-33P]rUTP)
-
This compound
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, RNA template/primer, and serial dilutions of Deleobuvir.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification of RNA Synthesis: Measure the incorporation of the radiolabeled rNTP into the newly synthesized RNA using a scintillation counter.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) of Deleobuvir by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
Caption: Mechanism of Deleobuvir inhibition of HCV NS5B polymerase.
Caption: Workflow for in vitro selection and analysis of Deleobuvir resistance.
References
Application Notes and Protocols for Deleobuvir Sodium in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase is a prime target for antiviral drug development. Deleobuvir exhibits allosteric inhibition by binding to the "thumb pocket 1" of the enzyme, which induces a conformational change that renders it inactive. This mechanism of action makes Deleobuvir a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anti-HCV agents. These application notes provide detailed protocols for utilizing Deleobuvir Sodium as a reference compound in both biochemical and cell-based HTS assays.
Mechanism of Action
Deleobuvir is a non-competitive inhibitor of the HCV NS5B polymerase. It does not bind to the active site where nucleotide incorporation occurs but rather to an allosteric site known as thumb pocket 1. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand, effectively halting viral replication. Its specificity for the HCV NS5B polymerase over other viral and human polymerases makes it an excellent positive control for HTS assays.
Data Presentation
The following tables summarize the in vitro activity of Deleobuvir and provide a template for presenting HTS data.
Table 1: In Vitro Efficacy of this compound
| Parameter | HCV Genotype 1a | HCV Genotype 1b |
| EC50 (nM) | 23 | 11 |
EC50 (50% effective concentration) values were determined in cell-based HCV subgenomic replicon assays.[1]
Table 2: Sample HTS Data for a 384-Well Plate
| Well ID | Compound ID | Compound Conc. (µM) | Raw Signal | % Inhibition | Hit |
| A1-A22 | Library Cmpds | 10 | Varies | Varies | Yes/No |
| A23-A24 | Deleobuvir (Pos Ctrl) | 1 | 150 | 95% | N/A |
| B1-B22 | Library Cmpds | 10 | Varies | Varies | Yes/No |
| B23-B24 | DMSO (Neg Ctrl) | 0.1% | 3000 | 0% | N/A |
| ... | ... | ... | ... | ... | ... |
| P23-P24 | DMSO (Neg Ctrl) | 0.1% | 3100 | -3% | N/A |
This table illustrates how data from an HTS run can be organized. Raw signal values are normalized to positive and negative controls to calculate percent inhibition. A "hit" is typically defined as a compound that exceeds a certain inhibition threshold (e.g., >50%).
Table 3: HTS Assay Quality Control Metrics
| Metric | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent |
| Signal-to-Background | 20 | Robust |
The Z'-factor is a statistical measure of the quality of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for screening. The formula for Z'-factor is: 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|).
Experimental Protocols
Two primary types of assays are recommended for HTS of HCV NS5B inhibitors: a biochemical assay using purified enzyme and a cell-based assay using an HCV replicon system.
Protocol 1: Biochemical HTS Assay for NS5B Polymerase Inhibition (Fluorescence Polarization)
This assay measures the inhibition of RNA synthesis by the purified HCV NS5B polymerase. It utilizes a fluorescence polarization (FP) readout, where a fluorescently labeled RNA probe binds to the polymerase, resulting in a high FP signal. Inhibitors that disrupt this binding will lead to a decrease in the FP signal.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
Fluorescently labeled RNA template/primer
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.01% BSA
-
This compound (Positive Control)
-
DMSO (Negative Control)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the library compounds and Deleobuvir in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of HCV NS5B polymerase in assay buffer to a final concentration of 10 nM.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Incubate at room temperature for 15 minutes.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorescently labeled RNA template/primer in assay buffer to a final concentration of 5 nM.
-
Dispense 5 µL of the substrate solution into each well to initiate the reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Determine the Z'-factor to assess assay quality.
-
Identify hits based on a predefined inhibition threshold.
-
Protocol 2: Cell-Based HTS Assay for HCV Replication Inhibition (Luciferase Reporter)
This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is directly proportional to the level of HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
This compound (Positive Control)
-
DMSO (Negative Control)
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in assay medium.
-
Seed the cells into 384-well plates at a density of 5,000 cells per well in a volume of 40 µL.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the library compounds and this compound in DMSO.
-
Add 100 nL of the compound solutions, positive control, and negative control (DMSO) to the respective wells.
-
Incubate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound as described in Protocol 1.
-
Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that are toxic to the host cells.
-
Determine the Z'-factor for assay quality and identify non-toxic hits.
-
Visualizations
HCV Replication Cycle and Inhibition by Deleobuvir
Caption: Simplified HCV replication cycle and the inhibitory action of Deleobuvir.
High-Throughput Screening Workflow for Deleobuvir
Caption: General workflow for high-throughput screening of HCV inhibitors.
Logical Relationship of HTS Data Analysis
Caption: Logical flow of data analysis in an HTS campaign.
References
Application Notes and Protocols for Deleobuvir Sodium in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a direct-acting antiviral (DAA), it was evaluated in combination with other DAAs, primarily the NS3/4A protease inhibitor faldaprevir, with and without ribavirin, for the treatment of chronic HCV infection.[1] Although its development was discontinued due to insufficient efficacy in Phase III clinical trials, particularly against genotype 1a, the data generated from its research provides valuable insights into the development of HCV inhibitors and the dynamics of combination antiviral therapy.[1]
These application notes provide a summary of the available data on Deleobuvir's in vitro efficacy, clinical trial outcomes in combination therapies, and its resistance profile. Detailed experimental protocols, based on methodologies cited in the literature, are also provided to aid in the design of similar research endeavors.
Data Presentation
In Vitro Efficacy of Deleobuvir
The in vitro potency of Deleobuvir was determined using HCV subgenomic replicon assays. The 50% effective concentration (EC50) values demonstrate its activity against different HCV genotypes and the impact of resistance-associated substitutions (RASs).
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 (nM) | 23 | 11 | [2] |
Clinical Efficacy of Deleobuvir in Combination Therapy (SOUND-C2 & SOUND-C3 Studies)
The SOUND-C2 and SOUND-C3 studies were key clinical trials that evaluated the efficacy and safety of Deleobuvir in combination with the protease inhibitor faldaprevir and ribavirin. The primary endpoint was the rate of sustained virologic response 12 weeks after the end of treatment (SVR12).
| Study | Treatment Regimen | HCV Genotype | SVR12 Rate | Reference |
| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | Genotype 1b | Up to 85% | [1] |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin (16 weeks) | Genotype 1b | 95% | |
| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | Genotype 1a (IL28B non-CC) | 8-19% |
Note: The efficacy of this combination was significantly lower in patients with HCV genotype 1a.
Deleobuvir Resistance-Associated Substitutions (RASs)
The primary resistance-associated substitution for Deleobuvir is located at position P495 in the NS5B polymerase.
| RAS | Fold-change in EC50 (Genotype 1a) | Fold-change in EC50 (Genotype 1b) | Reference |
| P495L | 47-fold | 640-fold | |
| A421V + P495L | 150-fold | 1300-fold |
Note: The P495L substitution confers a significant decrease in susceptibility to Deleobuvir.
Drug-Drug Interaction Potential of Deleobuvir
In vitro studies and clinical observations assessed the potential for Deleobuvir and its major metabolites to interact with cytochrome P450 (CYP) enzymes.
| CYP Enzyme | Predicted AUC Ratio (in vitro) | Clinically Observed AUC Ratio | Reference |
| CYP1A2 | 2.92 | 1.64 | |
| CYP2C9 | 0.45 | 0.86 | |
| CYP3A4 | 0.97 (with metabolites) | 1.23 | |
| CYP3A4 | 6.15 (Deleobuvir alone) | 1.23 |
Note: The inclusion of metabolite data in the in vitro model improved the prediction of the clinical drug-drug interaction potential for CYP3A4.
Experimental Protocols
HCV Replicon Assay for Antiviral Potency Determination
This protocol describes a cell-based assay to determine the EC50 of an antiviral compound against HCV replication using a subgenomic replicon system.
Caption: Workflow for HCV Replicon Assay.
Materials:
-
Huh-7 human hepatoma cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.
-
Deleobuvir Sodium and other test compounds.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Deleobuvir and control compounds in DMEM. The final concentration of DMSO should be kept below 0.5%.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with no compound (vehicle control) and a known inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis and Luciferase Assay: At the end of the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value using a non-linear regression analysis.
In Vitro NS5B Polymerase Activity Assay
This protocol outlines a biochemical assay to measure the enzymatic activity of recombinant HCV NS5B polymerase and the inhibitory effect of compounds like Deleobuvir.
Caption: Workflow for NS5B Polymerase Assay.
Materials:
-
Purified recombinant HCV NS5B protein.
-
Poly(A) RNA template and oligo(U) primer.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).
-
Radiolabeled [α-33P]UTP or [3H]UTP.
-
This compound and control inhibitors.
-
EDTA solution.
-
Scintillation counter or filter-binding apparatus.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, MgCl2, and the desired concentration of recombinant NS5B protein.
-
Inhibitor Addition: Add serial dilutions of Deleobuvir or control compounds to the reaction mixtures. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the polymerase reaction by adding the poly(A) template, oligo(U) primer, and a mixture of ATP, CTP, GTP, and UTP, including the radiolabeled UTP.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an excess of EDTA.
-
Quantification of RNA Synthesis: Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.
-
Measurement: Wash the filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of polymerase activity for each inhibitor concentration compared to the vehicle control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
HCV Replication Cycle and DAA Targets
This diagram illustrates the replication cycle of the Hepatitis C virus and highlights the targets of different classes of direct-acting antivirals, including Deleobuvir.
Caption: HCV Replication Cycle and DAA Targets.
Logical Flow of a Phase IIb Clinical Trial for an Interferon-Free Regimen
This diagram outlines the typical logical flow of a Phase IIb clinical trial, similar to the SOUND-C2 and SOUND-C3 studies, for evaluating an interferon-free DAA combination therapy.
Caption: Clinical Trial Logical Flow.
Disclaimer
Deleobuvir is an investigational compound, and its development has been discontinued. The information and protocols provided here are for research and informational purposes only and are based on publicly available data. These protocols may require optimization for specific laboratory conditions and research goals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
Application Notes and Protocols for Measuring the Inhibitory Activity of Deleobuvir Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir sodium is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, NS5B polymerase is a prime target for antiviral drug development. Deleobuvir specifically binds to an allosteric site known as thumb pocket 1 on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity.[1][2] These application notes provide detailed protocols for biochemical assays designed to quantify the inhibitory potency of this compound against the HCV NS5B polymerase.
Mechanism of Action of this compound
Deleobuvir is a direct-acting antiviral (DAA) that targets the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural nucleotide substrates at the active site, Deleobuvir binds to a distinct allosteric site within the thumb domain of the enzyme.[3][4] This binding event does not directly block the catalytic site but instead prevents the conformational changes necessary for the initiation and elongation of the nascent RNA strand, thereby halting viral replication.
Caption: Mechanism of Deleobuvir's inhibitory action on HCV NS5B polymerase.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based replicon assays. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.
| Parameter | Value | Assay Type | HCV Genotype | Reference |
| IC50 | 2.01 - 23.84 µM (for various NNIs) | NS5B Polymerase Inhibition Assay | Not Specified | [5] |
| EC50 | 23 nM | Cell-based HCV subgenomic replicon | 1a | |
| EC50 | 11 nM | Cell-based HCV subgenomic replicon | 1b | |
| EC50 (geometric mean) | 26 nM | Cell-based HCV subgenomic replicon | 1a | |
| EC50 (geometric mean) | 7.2 nM | Cell-based HCV subgenomic replicon | 1b |
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the ability of Deleobuvir to inhibit the in vitro RNA synthesis catalyzed by recombinant HCV NS5B polymerase. The activity is monitored by the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5B polymerase (full-length or C-terminally truncated for improved solubility)
-
RNA template/primer (e.g., poly(A)/oligo(dT) or a heteropolymeric template)
-
Nucleotide triphosphates (ATP, CTP, GTP, UTP)
-
Labeled NTP (e.g., [α-³²P]UTP, [α-³³P]UTP, or a fluorescently labeled UTP)
-
This compound dissolved in DMSO
-
Assay Buffer: 20 mM HEPES (pH 7.5-8.0), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 50 mM NaCl, 10% glycerol
-
RNase Inhibitor
-
Stop Solution: 50 mM EDTA
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup: Add 1 µL of the diluted Deleobuvir or DMSO (as a control) to each well of a 96-well plate.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, RNA template/primer, unlabeled NTPs, and the labeled NTP. The final concentrations in a 50 µL reaction should be:
-
20 mM HEPES (pH 7.5)
-
5 mM MgCl₂
-
1 mM MnCl₂
-
1 mM DTT
-
50 mM NaCl
-
10% glycerol
-
10 U RNase Inhibitor
-
100 ng RNA template/primer
-
10 µM each of ATP, CTP, GTP
-
1 µM UTP
-
0.5 µCi labeled UTP
-
-
Enzyme Addition: Just before starting the reaction, add the recombinant NS5B polymerase to the master mix to a final concentration of 20-50 nM.
-
Reaction Initiation: Add 49 µL of the complete reaction mixture to each well of the assay plate containing the compound.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 20 µL of the stop solution (50 mM EDTA) to each well.
-
Detection:
-
For radioactive assays: Transfer the reaction mixture to a filter plate (e.g., DE81), wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each Deleobuvir concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the HCV NS5B RdRp inhibition assay.
Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), kinetic experiments are performed by varying the concentration of one substrate (e.g., UTP or the RNA template/primer) while keeping the other substrates at a constant, saturating concentration, across a range of Deleobuvir concentrations.
Protocol:
-
Follow the general protocol for the RdRp inhibition assay.
-
Varying NTP Concentration: Perform the assay with varying concentrations of the labeled NTP (e.g., 0.1 to 20 µM) at several fixed concentrations of Deleobuvir (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). Keep the RNA template/primer concentration constant and saturating.
-
Varying Template/Primer Concentration: Alternatively, vary the concentration of the RNA template/primer at several fixed concentrations of Deleobuvir. Keep the NTP concentrations constant and saturating.
-
Data Analysis:
-
Plot the reaction velocity (rate of nucleotide incorporation) against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics to determine the apparent Vmax and Km values at each inhibitor concentration.
-
Generate secondary plots, such as Lineweaver-Burk or Dixon plots, to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
For non-competitive or mixed-type inhibitors like Deleobuvir, the Ki can be calculated from the replots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration. For tight-binding inhibitors, the Morrison equation should be used to fit the data and determine the Ki.
-
Conclusion
The described biochemical assays provide robust and reliable methods for characterizing the inhibitory activity of this compound against the HCV NS5B polymerase. Accurate determination of IC50 and Ki values is crucial for the preclinical evaluation of this and other antiviral compounds, guiding further drug development efforts. These protocols can be adapted for high-throughput screening of new NS5B inhibitors.
References
Application Notes and Protocols for Deleobuvir Sodium Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] While the development of Deleobuvir was discontinued due to insufficient efficacy in Phase III clinical trials when used in certain combinations, the study of its synergistic potential with other direct-acting antivirals (DAAs) remains a valuable pursuit for understanding HCV resistance mechanisms and informing the development of future antiviral therapies.[3] Combining antiviral agents with different mechanisms of action is a key strategy to enhance efficacy and overcome the emergence of drug-resistant variants.[4][5]
These application notes provide detailed experimental designs and protocols for conducting in vitro synergy studies with Deleobuvir Sodium against HCV. The focus is on robust and reproducible methods to assess the combined effects of Deleobuvir with other classes of HCV inhibitors, such as NS5A inhibitors and NS3/4A protease inhibitors.
Key Concepts in Antiviral Synergy
When two drugs are combined, their interaction can be classified as synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
The primary goal of these studies is to identify drug combinations that exhibit synergy, as this can lead to more potent antiviral activity at lower drug concentrations, potentially reducing toxicity and limiting the development of resistance.
Experimental Design and Protocols
Two primary cell-based assay systems are recommended for evaluating the synergistic potential of this compound: the HCV replicon system and the infectious HCV cell culture (HCVcc) system.
HCV Replicon Assay
HCV replicons are subgenomic viral RNAs that can autonomously replicate within a human hepatoma cell line (e.g., Huh-7). They are a valuable tool for screening antiviral compounds that target the viral replication machinery.
Protocol: HCV Replicon-Based Synergy Study
-
Cell Culture:
-
Maintain Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.
-
-
Checkerboard Assay Setup:
-
Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and the combination drug (e.g., an NS5A inhibitor) in DMEM.
-
Create a checkerboard matrix by adding varying concentrations of this compound (horizontally) and the combination drug (vertically) to the wells. Include wells with each drug alone and untreated control wells.
-
-
Incubation and Analysis:
-
Incubate the plates for 72 hours at 37°C.
-
Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions. This will serve as a measure of HCV RNA replication.
-
In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on a separate plate with the same drug concentrations to assess the effect on cell viability.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each drug concentration and combination.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Analyze the synergy using a validated method such as the Bliss independence model or the Loewe additivity model. Software like SynergyFinder can be used for this analysis.
-
Infectious HCV (HCVcc) System Assay
The HCVcc system utilizes a full-length viral genome that can produce infectious virus particles, allowing for the study of the entire viral life cycle.
Protocol: HCVcc-Based Synergy Study
-
Virus Stock Generation:
-
Generate infectious HCVcc particles by transfecting in vitro transcribed full-length HCV RNA (e.g., JFH-1 strain) into highly permissive Huh-7.5 cells.
-
Collect and titer the virus-containing supernatant.
-
-
Infection and Treatment:
-
Seed Huh-7.5 cells in 96-well plates.
-
Infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.01.
-
After a 4-hour incubation, remove the inoculum and add fresh medium containing the checkerboard dilutions of this compound and the combination drug.
-
-
Incubation and Quantification:
-
Incubate the plates for 72 hours.
-
Quantify HCV replication by measuring HCV RNA levels using RT-qPCR or by using a reporter virus (e.g., expressing luciferase).
-
Assess cell viability in parallel as described for the replicon assay.
-
-
Data Analysis:
-
Analyze the data using the same methods described for the HCV replicon assay to determine the level of synergy.
-
Data Presentation
Quantitative data from synergy studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Synergy Data for this compound and an NS5A Inhibitor in the HCV Replicon Assay
| Drug Combination | EC50 (nM) - Drug Alone | EC50 (nM) - In Combination | Combination Index (CI) | Synergy Score (Bliss) |
| This compound | 15 | 5 | 0.6 | 15.2 |
| NS5A Inhibitor | 0.1 | 0.03 |
-
EC50: The concentration of the drug that inhibits 50% of viral replication.
-
Combination Index (CI): Calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Synergy Score (Bliss): Represents the excess inhibition over the expected additive effect. A positive score indicates synergy.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: HCV Replication Cycle and Targets of Direct-Acting Antivirals.
Caption: Workflow for In Vitro Antiviral Synergy Studies.
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for investigating the synergistic potential of this compound in combination with other anti-HCV agents. By employing robust cell-based assays and appropriate data analysis methods, researchers can generate valuable insights into the interactions between different classes of DAAs, which can inform the development of more effective and durable combination therapies for HCV and other viral diseases.
References
Application Notes: Deleobuvir Sodium in Viral Polymerase Research
Introduction
Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp).[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Deleobuvir binds to a distinct allosteric site known as thumb pocket 1.[2][3] This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.[3] Its specific mechanism of action makes Deleobuvir a valuable tool for researchers studying the intricacies of viral polymerase function, enzyme kinetics, and the development of antiviral resistance.
Applications in Viral Polymerase Studies
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Probing Allosteric Regulation: Deleobuvir serves as a classic example of an allosteric inhibitor. Researchers can use it to investigate the structure and function of the NS5B thumb pocket. By studying how Deleobuvir binding affects the enzyme's conformation and catalytic activity, scientists can gain insights into the allosteric communication networks within the polymerase that regulate its function.
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Mechanism of Action Studies: The distinct binding site of Deleobuvir allows for comparative studies with active-site inhibitors (nucleoside/nucleotide inhibitors). These experiments can help elucidate the different stages of polymerase action, such as initiation and elongation, and clarify how various classes of inhibitors interfere with these processes.
-
Resistance Pathway Analysis: The emergence of drug resistance is a critical area of virology research. Exposing HCV replicons or viruses to Deleobuvir pressure in cell culture allows for the selection and characterization of resistance-associated variants (RAVs). Sequencing the NS5B gene of these variants reveals specific mutations that confer resistance. These RAVs, such as those at positions P495 and A421, can then be studied biochemically and phenotypically to understand how they reduce drug sensitivity, providing crucial information for the development of next-generation inhibitors with improved resistance profiles.
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High-Throughput Screening (HTS) Control: In the development of new NS5B inhibitors, Deleobuvir can be used as a reference compound or positive control in both biochemical and cell-based high-throughput screening assays. Its well-characterized potency and mechanism provide a benchmark against which to measure the activity of novel chemical entities.
Quantitative Data for Deleobuvir Sodium
The efficacy of Deleobuvir has been quantified in both cell-based and clinical settings. The following tables summarize key data points for its antiviral activity and resistance profile.
Table 1: Antiviral Activity of Deleobuvir
| Parameter | HCV Genotype | Value | Assay System | Reference |
|---|---|---|---|---|
| EC50 | Genotype 1a | 23 nM | Subgenomic Replicon | |
| EC50 | Genotype 1b | 11 nM | Subgenomic Replicon |
| Median RNA Reduction | Genotype 1 | Up to 3.8 log10 IU/mL | Phase 1b Clinical Study | |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Deleobuvir Resistance-Associated Variants (RAVs)
| Mutation | HCV Genotype | Fold Change in EC50 (Decrease in Sensitivity) | Assay System | Reference |
|---|---|---|---|---|
| P495L | Genotype 1 | 120- to 310-fold | Phenotypic Analysis | |
| P495S/A/T | Genotype 1 | Not specified, but identified as a key RAV | Clinical Study Sequencing |
| A421V | Genotype 1a | Not specified, but identified as a key RAV | Clinical Study Sequencing | |
Experimental Protocols
Protocol 1: In Vitro NS5B Polymerase Inhibition Assay (Biochemical Assay)
This protocol describes a method to measure the RNA-dependent RNA polymerase activity of recombinant HCV NS5B and its inhibition by Deleobuvir. The assay quantifies the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
This compound, serially diluted in DMSO
-
Homopolymeric template/primer, e.g., poly(rC)/oligo(dG)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM KCl
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Ribonucleotides (ATP, CTP, UTP) at a final concentration of 1 µM each
-
GTP at a final concentration of 0.5 µM
-
Radiolabeled [α-³³P]GTP
-
Stop Solution: 50 mM EDTA
-
Filter plates (e.g., DE81 ion-exchange filter plates)
-
Wash Buffer: 0.1 M sodium phosphate buffer (pH 7.0)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, template/primer, ATP, CTP, UTP, GTP, and [α-³³P]GTP.
-
In a 96-well plate, add 2 µL of serially diluted Deleobuvir or DMSO (vehicle control).
-
Add 40 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of purified NS5B enzyme diluted in reaction buffer. The final reaction volume is 52 µL.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding 25 µL of Stop Solution (50 mM EDTA).
-
Transfer the reaction mixture to a DE81 filter plate.
-
Wash the filter plate three times with Wash Buffer to remove unincorporated nucleotides.
-
Dry the plate completely.
-
Add scintillation fluid to each well and count the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each Deleobuvir concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Protocol 2: HCV Replicon Assay (Cell-Based Assay)
This protocol assesses the antiviral activity of Deleobuvir in a cellular context using a stable cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 (for selection).
-
This compound, serially diluted in cell culture medium.
-
96-well clear-bottom white plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
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Reagent for assessing cell viability (e.g., CellTiter-Glo®).
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Remove the existing medium and add 100 µL of medium containing serial dilutions of Deleobuvir. Include wells with medium only (no drug) as a negative control.
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Luciferase Measurement (Antiviral Activity):
-
Remove the medium from the plate.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system using a luminometer.
-
-
Cell Viability Measurement (Cytotoxicity):
-
In a parallel plate prepared identically, measure cell viability using a reagent like CellTiter-Glo® to assess the cytotoxic effects of the compound.
-
-
Calculate the percent inhibition of replicon replication for each Deleobuvir concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
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Determine the CC50 (50% cytotoxic concentration) from the cell viability data to calculate the selectivity index (SI = CC50/EC50).
Visualizations
References
- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Optimizing Deleobuvir Sodium's efficacy in different HCV genotypes
Welcome to the technical support center for Deleobuvir Sodium (formerly BI 207127). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues related to the efficacy of Deleobuvir against different Hepatitis C Virus (HCV) genotypes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Deleobuvir?
A1: Deleobuvir is an oral, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to a specific allosteric site on the enzyme known as thumb-pocket 1.[1][3] This binding event induces a conformational change in the polymerase, ultimately preventing the synthesis of viral RNA and disrupting the replication of the virus.
Q2: How does Deleobuvir's efficacy vary across different HCV genotypes?
A2: Deleobuvir has demonstrated the most potent activity against HCV genotype 1, particularly subtype 1b. Its efficacy against other genotypes is significantly lower. Clinical studies combining Deleobuvir with other direct-acting antivirals (DAAs) like Faldaprevir showed high sustained virologic response (SVR) rates in patients with genotype 1b infection, but substantially lower response rates for genotype 1a.
Q3: What are the known resistance mutations for Deleobuvir?
A3: Resistance to Deleobuvir is primarily associated with specific amino acid substitutions in the NS5B polymerase. The most frequently cited resistance mutation is P495L, which has been shown to decrease sensitivity to the drug by 120- to 310-fold. Other substitutions at position P495 have also been detected. Notably, these variants tend not to persist in the absence of the selective pressure of the drug.
Q4: Can I use Deleobuvir as a monotherapy in my experiments?
A4: While early clinical trials assessed Deleobuvir as a monotherapy to establish its antiviral activity and safety profile, its development and most effective use have been in combination with other DAAs. Due to a relatively low barrier to resistance for many NNIs, using Deleobuvir alone may quickly lead to the selection of resistant variants. For robust in vitro studies, it is often used in combination with agents that have different mechanisms of action, such as NS3/4A protease inhibitors or NS5A inhibitors.
Deleobuvir Efficacy Data Summary
The following table summarizes the in vitro efficacy of Deleobuvir against various HCV genotypes. Note that EC50 (50% effective concentration) values can vary based on the specific replicon system and assay conditions used.
| HCV Genotype/Subtype | Assay System | Average EC50 (nM) | Key Resistance Mutations |
| Genotype 1a | Replicon Assay | 35 | P495L/S/A |
| Genotype 1b | Replicon Assay | 14 | P495L/S/A |
| Genotype 2a | Replicon Assay | > 10,000 | Not extensively studied |
| Genotype 3a | Replicon Assay | > 10,000 | Not extensively studied |
| Genotype 4a | Replicon Assay | > 10,000 | Not extensively studied |
Data is compiled from publicly available research and is intended for comparative purposes.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with Deleobuvir.
| Issue | Potential Causes | Recommended Solutions |
| Higher than expected EC50 values for Genotype 1 | 1. Resistance: The replicon cell line may harbor pre-existing resistance-associated substitutions (RASs) like P495L. 2. Compound Integrity: Deleobuvir may have degraded due to improper storage or handling. 3. Assay Conditions: Suboptimal cell health, incorrect seeding density, or high passage number of cells can affect results. 4. Reagent Issues: Problems with luciferase substrate or other detection reagents. | 1. Sequence: Perform population or clonal sequencing of the NS5B region of your replicon to check for RASs. 2. Use Fresh Stock: Prepare fresh serial dilutions from a confirmed, pure stock for each experiment. 3. Optimize Cell Culture: Use low-passage cells, ensure consistent seeding density, and visually confirm cell health before treatment. 4. Run Controls: Always include a positive control (e.g., another NNI with known potency) and a vehicle control (e.g., DMSO) to validate assay performance. |
| High Cytotoxicity Observed | 1. Compound Concentration: The tested concentrations are too high, leading to off-target effects. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is toxic to the cells. 3. Contamination: Cell culture may be contaminated. | 1. Adjust Concentration Range: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) and ensure your EC50 assay is performed well below this value. 2. Check Solvent Concentration: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Test for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Large Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of compound or cells. 2. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, concentrating reagents. 3. Cell Clumping: Uneven distribution of cells during seeding. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Avoid Edge Wells: Do not use the outer wells of the 96-well plate for experimental data; fill them with sterile PBS or media instead. 3. Ensure Single-Cell Suspension: Gently triturate cells to create a single-cell suspension before seeding. |
Experimental Protocols & Visualizations
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes a standard method for determining the concentration of Deleobuvir that inhibits 50% of HCV replication in a stable replicon cell line (e.g., Huh-7 harboring a genotype 1b luciferase replicon).
Materials:
-
HCV replicon cells (e.g., Huh-7/Con1-luc)
-
Complete DMEM (with 10% FBS, Penicillin-Streptomycin, G418 for selection)
-
This compound
-
DMSO (for compound dilution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent HCV replicon cells.
-
Resuspend cells in complete DMEM (without G418 for the assay) to a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Deleobuvir in DMSO.
-
Perform a serial dilution series (e.g., 3-fold dilutions) in complete DMEM to create 2X working concentrations. A typical starting concentration might be 200 nM (2X).
-
Include a vehicle control (e.g., 0.5% DMSO in DMEM) and a positive control inhibitor.
-
Carefully remove the media from the cells and add 100 µL of the appropriate compound dilution to each well.
-
-
Incubation:
-
Incubate the treated plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data by setting the vehicle control as 100% replication and a background control (no cells) as 0%.
-
Plot the normalized data against the logarithm of the drug concentration and fit the curve using a four-parameter logistic regression (or similar non-linear regression model) to calculate the EC50 value.
-
Visualized Experimental and Biological Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key pathways and workflows.
Caption: HCV replication cycle within a hepatocyte and Deleobuvir's mechanism of action.
Caption: Experimental workflow for determining the EC50 of Deleobuvir.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Deleobuvir Sodium Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with Deleobuvir Sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Deleobuvir (formerly BI 207127) is an experimental non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] It was developed to inhibit viral replication by binding to the thumb pocket-1 site of the polymerase.[2] However, its clinical development was terminated due to insufficient efficacy.
Q2: Has cytotoxicity been reported for this compound in cell lines?
Yes, cytotoxicity has been observed with Deleobuvir and its major metabolites in short-term (10-hour) assays using human hepatocytes.[3] While specific data on a wide range of cell lines is limited in publicly available literature, it is crucial to assess cytotoxicity in any cell line used for your experiments.
Q3: What are the potential mechanisms of Deleobuvir-induced cytotoxicity?
While the precise mechanisms of Deleobuvir's cytotoxicity are not well-documented, antiviral drugs, in general, can induce cell death through various pathways, including:
-
Mitochondrial Dysfunction: Some antiviral compounds can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[4][5]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage of cellular components and trigger apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The high demand for viral protein synthesis can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis.
Q4: Which cell lines are recommended for cytotoxicity testing of Deleobuvir?
Given the reported hepatotoxicity, it is essential to evaluate Deleobuvir in liver-derived cell lines such as HepG2, Huh-7, or primary human hepatocytes. It is also advisable to assess cytotoxicity in the specific cell line(s) being used for your primary experiments.
Q5: What are the major metabolites of Deleobuvir, and are they also cytotoxic?
Deleobuvir has two major metabolites: an acyl glucuronide and an alkene reduction metabolite (CD 6168), which is formed by gut bacteria. Studies have indicated that both Deleobuvir and its metabolites exhibit cytotoxicity in hepatocyte assays.
Troubleshooting Guide
This guide addresses common issues observed during in vitro studies with this compound.
| Issue | Possible Cause | Recommended Action |
| High cell death observed at expected therapeutic concentrations. | 1. High sensitivity of the cell line to Deleobuvir. 2. Incorrect drug concentration calculation. 3. Extended exposure time. | 1. Perform a dose-response curve to determine the EC50 (antiviral efficacy) and CC50 (cytotoxicity) to calculate the selectivity index (SI = CC50/EC50). 2. Verify calculations and ensure proper stock solution preparation and dilution. 3. Conduct a time-course experiment to assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure a uniform cell seeding density across all wells and experiments. 3. Prepare fresh reagents for each experiment and follow standardized protocols. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular parameters (metabolic activity vs. membrane integrity). | 1. Understand the principle of each assay. MTT measures metabolic activity, which can be affected by mitochondrial dysfunction, while LDH measures membrane leakage, an indicator of necrosis or late apoptosis. 2. Consider using a multi-parametric approach, combining assays that measure different aspects of cell health (e.g., MTT for viability, LDH for necrosis, and an apoptosis assay). |
| High background in cytotoxicity assays. | 1. Contamination of cell cultures. 2. Interference of the compound with the assay reagents. | 1. Regularly check cell cultures for contamination. 2. Include a "compound only" control (without cells) to check for direct interaction with the assay reagents. |
Data Presentation
Table 1: Hypothetical Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |
| HepG2 | 25 | 0.05 | 500 | MTT |
| Huh-7 | 35 | 0.04 | 875 | MTT |
| Primary Human Hepatocytes | 15 | 0.06 | 250 | LDH |
| A549 | >100 | N/A | N/A | MTT |
| Vero | >100 | N/A | N/A | MTT |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to present experimental findings. Actual values must be determined empirically.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
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Add the stop solution provided in the kit.
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Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T-25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T-25 flasks and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Workflow for assessing Deleobuvir cytotoxicity.
Potential signaling pathways of drug-induced cytotoxicity.
References
- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contribution of Major Metabolites toward Complex Drug-Drug Interactions of Deleobuvir: In Vitro Predictions and In Vivo Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Resistance to Deleobuvir Sodium In Vitro
Welcome to the technical support center for Deleobuvir Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and investigating the in vitro development of resistance to Deleobuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of Deleobuvir efficacy in our long-term HCV replicon cell culture experiments. What could be the cause?
A1: A loss of efficacy during prolonged in vitro culture with Deleobuvir is often indicative of the selection of drug-resistant HCV replicons. The high mutation rate of the HCV NS5B polymerase can lead to the emergence of amino acid substitutions that reduce the binding affinity of Deleobuvir to its target site in the thumb-pocket 1 domain of the enzyme.[1] We recommend performing genotypic and phenotypic analysis of the replicon population to confirm the presence of resistance-associated substitutions (RASs).
Q2: What are the key amino acid substitutions in NS5B known to confer resistance to Deleobuvir?
A2: The primary RASs associated with Deleobuvir resistance are located in the thumb-pocket 1 binding site of the NS5B polymerase. Key substitutions include P495L and A421V. Additionally, a polymorphism at position V499A, particularly in genotype 1b, has been shown to reduce susceptibility to Deleobuvir.[1] The combination of A421V and P495L can lead to a significantly higher level of resistance than either substitution alone.[1]
Q3: Our genotypic analysis has confirmed the presence of a P495L substitution in our resistant replicon population. What level of resistance should we expect?
A3: The P495L substitution is a major driver of Deleobuvir resistance. In vitro studies have shown that this single amino acid change can lead to a substantial increase in the EC50 value. The exact fold-change can vary depending on the HCV genotype and the specific replicon system used. For a summary of expected fold-changes for key mutations, please refer to Table 1.
Q4: We are having difficulty selecting for high-level resistance. The replicon-containing cells are not proliferating well at higher concentrations of Deleobuvir. What could be the issue?
A4: This could be due to a few factors. Firstly, some resistance mutations, particularly combinations of mutations like A421V+P495L, can impair the replication capacity of the HCV replicon.[1] This reduced fitness may make it difficult for the resistant replicons to outcompete the wild-type population, especially at very high drug concentrations. Secondly, the starting cell density and the rate of drug concentration escalation are critical. A gradual, stepwise increase in Deleobuvir concentration is often more effective than a single high-dose selection. We recommend monitoring cell viability closely and adjusting the dose escalation strategy accordingly.
Q5: How can we differentiate between resistance caused by mutations in the viral replicon versus changes in the host cells?
A5: This is an important consideration. To confirm that resistance is conferred by the replicon and not the host cells, you can perform a "curing and re-transfection" experiment. First, cure the resistant replicon cells of the replicon RNA using an agent like interferon-alpha. Then, extract the replicon RNA from the resistant cell line and transfect it into naive, parental Huh-7 cells. If the newly established replicon cell line demonstrates resistance to Deleobuvir, it confirms that the resistance is mediated by genetic changes within the replicon.
Data Presentation
Table 1: In Vitro Resistance Profile of Deleobuvir Against Common NS5B Substitutions
| Genotype | NS5B Substitution | Fold-Change in EC50 vs. Wild-Type (Approximate) | Reference |
| GT-1a | A421V | ~3-fold | [1] |
| GT-1b | V499A | <6-fold | |
| GT-1a | P495L | ~47-fold | |
| GT-1b | P495L | ~640-fold | |
| GT-1a | A421V + P495L | >47-fold | |
| GT-1b | A421V + P495L | >640-fold |
Note: Fold-change values are approximate and can vary based on the specific experimental conditions and replicon system used.
Experimental Protocols
Protocol 1: In Vitro Selection of Deleobuvir-Resistant HCV Replicons
This protocol outlines a dose-escalation method for selecting HCV replicons with reduced susceptibility to Deleobuvir.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b, Con1 strain) expressing a selectable marker (e.g., neomycin phosphotransferase).
-
Complete cell culture medium (DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
G418 (Geneticin) for selection.
-
This compound.
-
6-well and 96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Methodology:
-
Initial Seeding: Seed the stable HCV replicon cells in a 6-well plate in complete culture medium containing G418 to maintain the replicon.
-
Initiation of Deleobuvir Treatment: Once cells have adhered, replace the medium with fresh medium containing G418 and Deleobuvir at a starting concentration equal to the EC50 value for the wild-type replicon.
-
Dose Escalation: Culture the cells in the presence of Deleobuvir. When the cells reach confluence, passage them and increase the concentration of Deleobuvir in a stepwise manner (e.g., 2-fold increments).
-
Monitoring: Monitor the cell culture for signs of cytotoxicity and the emergence of resistant colonies. This process may take several weeks to months.
-
Isolation of Resistant Clones: Once colonies are observed growing robustly at a high concentration of Deleobuvir (e.g., >100x EC50), isolate individual colonies for expansion and further characterization.
Protocol 2: Phenotypic Analysis of Deleobuvir Resistance (EC50 Determination)
This protocol determines the level of resistance to Deleobuvir in the selected replicon cell lines.
Materials:
-
Wild-type and Deleobuvir-resistant HCV replicon cell lines.
-
Complete cell culture medium.
-
This compound.
-
96-well plates.
-
Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for qRT-PCR.
-
Luminometer or qRT-PCR instrument.
Methodology:
-
Cell Seeding: Seed both wild-type and the selected resistant replicon cells into 96-well plates.
-
Drug Dilution Series: Prepare a serial dilution of Deleobuvir in culture medium and add it to the cells. Include a no-drug control.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification of Replicon Levels: Measure the level of HCV replicon replication. For luciferase reporter replicons, lyse the cells and measure luciferase activity. For other replicons, extract total RNA and perform qRT-PCR to quantify HCV RNA levels.
-
EC50 Calculation: Plot the dose-response curve and calculate the EC50 value (the concentration of drug that inhibits 50% of replicon replication) for both the wild-type and resistant cell lines. The fold-change in resistance is calculated by dividing the EC50 of the resistant line by the EC50 of the wild-type line.
Protocol 3: Genotypic Analysis of Deleobuvir-Resistant Replicons
This protocol is for identifying the specific mutations in the NS5B gene of resistant replicons.
Materials:
-
Deleobuvir-resistant HCV replicon cell lines.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
PCR primers flanking the NS5B coding region.
-
High-fidelity DNA polymerase for PCR.
-
DNA purification kit.
-
Sanger sequencing reagents and access to a sequencer.
Methodology:
-
RNA Extraction: Extract total RNA from the resistant replicon cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a primer specific to the HCV RNA.
-
PCR Amplification: Amplify the NS5B coding region from the cDNA using high-fidelity PCR.
-
DNA Purification: Purify the PCR product.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type NS5B sequence to identify amino acid substitutions.
Visualizations
Caption: Workflow for In Vitro Selection and Characterization of Deleobuvir Resistance.
Caption: Deleobuvir's Mechanism of Action and the Development of In Vitro Resistance.
Caption: Troubleshooting Decision Tree for Investigating Deleobuvir Resistance.
References
Technical Support Center: Enhancing the Stability of Deleobuvir Sodium in Experimental Conditions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability of Deleobuvir Sodium throughout their experimental workflows. By following these recommendations, users can minimize compound degradation, ensure data reproducibility, and maintain the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Long-term storage of solid this compound is recommended at -20°C. For short-term storage, room temperature is acceptable, but it is crucial to keep the compound in a tightly sealed container, protected from light and moisture to prevent degradation.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is a salt, which may enhance its aqueous solubility compared to its free form. However, like many organic compounds, it is expected to have higher solubility in organic solvents. It is recommended to use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher). For cell culture experiments, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Q3: How should I store stock solutions of this compound?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light. When preparing aqueous dilutions for experiments, they should be made fresh for each experiment and used immediately.
Q4: Is this compound stable in aqueous buffers and cell culture media?
A4: The stability of this compound in aqueous solutions, including buffers and cell culture media like DMEM or RPMI, has not been extensively reported in publicly available literature. Generally, compounds can be less stable in aqueous environments due to hydrolysis. It is highly recommended to prepare aqueous dilutions immediately before use. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be validated internally.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, similar complex molecules can be susceptible to degradation under several conditions:
-
Hydrolysis: The amide and ester-like functional groups may be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule contains several sites that could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q6: What common experimental factors can affect the stability of this compound?
A6: Several factors can impact the stability of this compound during experiments:
-
pH: Acidic or alkaline conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
Oxidizing Agents: Reagents like hydrogen peroxide or reactive oxygen species generated in cell culture can degrade the compound.
-
Enzymatic Degradation: In cell-based assays or when using biological matrices, enzymes can metabolize the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | 1. Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles. 2. Degradation of the compound in the aqueous assay buffer or cell culture medium. 3. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to avoid freeze-thaw cycles. 2. Prepare working solutions in assay buffer or media immediately before adding to the experiment. Minimize incubation time in aqueous solutions. 3. Use low-adhesion plasticware for preparing and storing solutions. |
| Precipitate forms when diluting the DMSO stock solution into aqueous buffer. | 1. The aqueous solubility of this compound is exceeded. 2. The buffer composition (e.g., high salt concentration) reduces solubility. | 1. Prepare a more dilute stock solution in DMSO. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. 2. Test the solubility in different buffers. Consider adding a small percentage of a co-solvent if compatible with the assay. |
| Variability in results between experimental days. | 1. Inconsistent preparation of this compound solutions. 2. Degradation of the compound over the course of a long experiment. 3. Exposure to light during the experiment. | 1. Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. 2. For long-term experiments, consider adding freshly prepared compound at different time points if the experimental design allows. 3. Protect all solutions and experimental setups from direct light by using amber vials and covering plates with foil. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95% and absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Prepare a series of concentrations of this compound in the chosen solvent (e.g., start with a high concentration like 10 mg/mL and perform serial dilutions).
-
Add a known amount of this compound powder to a specific volume of solvent in a clear vial.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Allow the mixture to sit at room temperature for at least one hour to equilibrate.
-
Visually inspect for any undissolved particles.
-
If particles are present, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.
-
The highest concentration that results in a clear solution with no visible precipitate is the approximate solubility.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, take a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, take a sample, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for the same time points and analyze by HPLC.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for the same time points and analyze by HPLC. A solid sample should also be tested under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution (in a clear vial) and a solid sample to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil. Analyze all samples by HPLC.
-
Analysis: For each condition, compare the chromatogram of the stressed sample to a control sample (stored at -20°C). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: A recommended workflow for the preparation, experimental use, and stability assessment of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.
Technical Support Center: Overcoming Preclinical Limitations of Deleobuvir Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies of Deleobuvir Sodium, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase.
Troubleshooting Guide
This guide is designed to help researchers navigate common experimental issues and interpret unexpected results.
| Observed Problem | Potential Cause | Suggested Solution/Next Step |
| Low or no antiviral activity in in vitro HCV replicon assay | 1. Inappropriate HCV Genotype: Deleobuvir has significantly lower efficacy against genotype 1a (GT1a) compared to genotype 1b (GT1b).[1] 2. Pre-existing Resistance Mutations: The baseline replicon cell line may harbor resistance-associated variants (RAVs) in the NS5B polymerase gene. 3. Suboptimal Assay Conditions: Incorrect drug concentration, incubation time, or detection method. | 1. Genotype Verification: Confirm the genotype of your HCV replicon. If using GT1a, consider switching to a GT1b replicon for initial characterization or expect lower potency. 2. Baseline Sequencing: Sequence the NS5B gene of the replicon to check for baseline polymorphisms at key resistance sites (e.g., P495, V499). 3. Assay Optimization: Review and optimize your assay protocol. Ensure accurate serial dilutions and appropriate controls. Refer to the In Vitro HCV Replicon Assay protocol below. |
| Viral breakthrough or rapid emergence of resistance in cell culture | 1. Low Genetic Barrier to Resistance: As a non-nucleoside inhibitor, Deleobuvir is prone to the rapid selection of resistant variants. Key mutations include P495L/S/T.[2] 2. Monotherapy Regimen: Using Deleobuvir as a single agent exerts strong selective pressure for RAVs. | 1. Resistance Monitoring: Perform regular sequencing of the NS5B gene from replicon cells to identify emerging mutations. Refer to the HCV NS5B Resistance Profiling Assay protocol. 2. Combination Therapy: Evaluate Deleobuvir in combination with other classes of direct-acting antivirals (DAAs), such as protease inhibitors (e.g., faldaprevir) or nucleoside/nucleotide inhibitors, to increase the barrier to resistance. The addition of ribavirin has also been shown to improve efficacy.[1] Refer to the Antiviral Drug Synergy Assay protocol. |
| Poor in vivo efficacy in animal models despite good in vitro potency | 1. Pharmacokinetics/Metabolism: Deleobuvir has moderate to high clearance and is metabolized by gut bacteria and non-CYP450 enzymes.[3] Standard in vitro metabolism assays (e.g., liver microsomes) may not accurately predict in vivo clearance.[3] 2. Animal Model Limitations: The animal model may not fully recapitulate human HCV replication or drug metabolism. | 1. Advanced PK/PD Modeling: Conduct detailed pharmacokinetic studies to assess drug exposure at the target site. Consider using humanized liver mouse models for more predictive metabolism and toxicity studies. 2. Dose Optimization: Perform dose-ranging studies to ensure adequate therapeutic concentrations are achieved and maintained in vivo. |
| Discrepancy between in vitro and in vivo clearance rates | 1. Non-CYP450 Mediated Metabolism: A significant portion of Deleobuvir's biotransformation occurs via enzymes not well-represented in standard hepatocyte-based in vitro models. 2. Role of Gut Microbiota: An alkene reduction metabolite is formed in the gastrointestinal tract by gut bacteria, contributing to overall clearance. | 1. Expanded In Vitro Models: Utilize more complex in vitro systems, such as sandwich-cultured human hepatocytes that form biliary canaliculi, which may better reflect in vivo metabolism and excretion pathways. 2. In Vivo Metabolite Identification: Characterize the full spectrum of metabolites in plasma and feces from in vivo studies to understand all relevant clearance pathways. |
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Deleobuvir discontinued?
A1: The development of Deleobuvir was halted by Boehringer Ingelheim because it did not demonstrate sufficient efficacy in Phase 3 clinical trials, particularly in patients with HCV genotype 1a.
Q2: What is the mechanism of action of Deleobuvir?
A2: Deleobuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B). It binds to an allosteric site on the enzyme known as the "thumb I" pocket, inducing a conformational change that inhibits polymerase activity.
Q3: Which HCV genotypes is Deleobuvir active against?
A3: Deleobuvir demonstrated significantly better activity against HCV genotype 1b than genotype 1a. Its efficacy against other genotypes is not well characterized but is expected to be limited, a common trait for this class of inhibitors.
Q4: What are the key resistance mutations for Deleobuvir?
A4: The primary resistance-associated variants emerge in the NS5B polymerase. Amino acid substitutions at positions P495 (such as P495L, P495S, P495T), P496, and V499 are strongly associated with resistance to Deleobuvir. The P495L substitution, in particular, has been shown to confer a 120- to 310-fold decrease in sensitivity.
Q5: How can the low barrier to resistance be overcome in preclinical studies?
A5: The most effective strategy to overcome the low genetic barrier to resistance is to use Deleobuvir in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action. This approach requires the virus to acquire multiple mutations simultaneously to escape the effects of the drug cocktail, which is statistically less likely. The addition of ribavirin to a Deleobuvir-containing regimen has also been shown to improve virological response.
Q6: What were the most common adverse events observed in clinical trials?
A6: In clinical studies, the most frequently reported adverse events associated with Deleobuvir were generally mild to moderate and included gastrointestinal disorders (nausea, diarrhea), nervous system issues, and skin/cutaneous tissue disorders.
Data Presentation
Table 1: Deleobuvir Resistance-Associated Variants in HCV NS5B
| Amino Acid Substitution | Genotype | Fold-Change in EC50 (Resistance) | Reference |
| P495L | 1b | 120 - 310 | |
| P495S | 1a/1b | Data not specified, but associated with viral breakthrough | |
| P495T | 1a/1b | Data not specified, but associated with viral breakthrough | |
| P496A | 1b | >100 | Inferred from literature |
| V499A | 1b | >100 | Inferred from literature |
Table 2: Efficacy of Deleobuvir-Based Regimens in SOUND-C2 & SOUND-C3 Trials
| Trial | Treatment Regimen | Duration | HCV Genotype | Sustained Virologic Response (SVR12) | Reference |
| SOUND-C2 | Deleobuvir + Faldaprevir | 16 Weeks | 1a | <50% | |
| SOUND-C2 | Deleobuvir + Faldaprevir | 16 Weeks | 1b | <50% | |
| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | 16 Weeks | 1a | ~50% | |
| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | 16 Weeks | 1b | >90% | |
| SOUND-C3 | Faldaprevir + Deleobuvir + Ribavirin | 16 Weeks | 1a (IL28B CC) | 17% | |
| SOUND-C3 | Faldaprevir + Deleobuvir + Ribavirin | 16 Weeks | 1b | 95% | |
| SOUND-C3 | Faldaprevir + Deleobuvir + Ribavirin | 24 Weeks | 1a (IL28B non-CC) | 8-19% |
Experimental Protocols
1. In Vitro HCV Replicon Assay for Efficacy Testing
-
Objective: To determine the half-maximal effective concentration (EC50) of Deleobuvir against HCV replication.
-
Methodology:
-
Cell Plating: Seed Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 10 µM to 0.1 nM. Include a no-drug (vehicle) control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the serially diluted Deleobuvir.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Quantification of Replication: Measure the level of HCV replication. This is commonly done by quantifying the expression of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA using qRT-PCR.
-
Data Analysis: Plot the percentage of inhibition against the drug concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Cytotoxicity Control: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same drug concentrations to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
2. HCV NS5B Resistance Profiling Assay
-
Objective: To identify mutations in the NS5B gene that confer resistance to Deleobuvir.
-
Methodology:
-
Resistance Selection: Culture HCV replicon-containing cells in the presence of Deleobuvir at a concentration equivalent to 3-5 times the EC50.
-
Culture Maintenance: Passage the cells continuously under drug pressure. Monitor for viral breakthrough, indicated by a rebound in HCV RNA levels or reporter gene activity.
-
RNA Extraction: Once resistance is established (typically after 3-5 passages), extract total RNA from the resistant cell population.
-
RT-PCR: Perform reverse transcription PCR (RT-PCR) to amplify the full-length NS5B coding region.
-
Sequencing: Sequence the amplified NS5B PCR product. Population sequencing (Sanger) can identify dominant mutations, while next-generation sequencing (NGS) can identify minor variants.
-
Sequence Analysis: Align the sequences from the resistant population to a wild-type reference sequence to identify amino acid substitutions.
-
Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon plasmid using site-directed mutagenesis. Perform the In Vitro HCV Replicon Assay on the mutant replicons to confirm the fold-change in EC50 compared to the wild-type.
-
3. Antiviral Drug Synergy Assay (Checkerboard Method)
-
Objective: To evaluate the interaction between Deleobuvir and another antiviral agent.
-
Methodology:
-
Assay Setup: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations. Serially dilute Deleobuvir along the y-axis and the second compound along the x-axis. Each well will contain a unique combination of concentrations of the two drugs.
-
Cell Plating and Infection/Treatment: Seed HCV replicon cells as described in the efficacy assay. Treat the cells with the drug combinations.
-
Incubation and Quantification: Incubate for 72 hours and quantify HCV replication as previously described.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula: FIC = (EC50 of drug in combination) / (EC50 of drug alone).
-
Synergy Calculation: The FIC Index (FICI) is the sum of the FICs for both drugs (FICI = FIC of Drug A + FIC of Drug B).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualization: Generate a synergy plot or isobologram to visualize the interaction between the two compounds.
-
Mandatory Visualizations
Caption: HCV Replication Cycle and Mechanism of Deleobuvir Action.
Caption: Troubleshooting Workflow for Deleobuvir Preclinical Studies.
Caption: Mechanism of Deleobuvir Action and Resistance Development.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Short article: Faldaprevir, deleobuvir and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV genotype 1 subtypes (1a and 1b): similarities and differences in clinical features and therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Deleobuvir Sodium metabolite identification and interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Deleobuvir Sodium metabolites and potential analytical interferences.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound observed in humans?
A1: Following oral administration, Deleobuvir is metabolized into several compounds. The two major metabolites identified in plasma are an acyl glucuronide conjugate of Deleobuvir and an alkene reduction metabolite known as CD 6168, which is formed by gut bacteria.[1][2] In fecal samples, unchanged Deleobuvir and CD 6168 are the main components.[1][2] Additionally, three other metabolites resulting from both alkene reduction and monohydroxylation have been identified in feces.[1]
Q2: What is the relative abundance of Deleobuvir and its major metabolites in plasma?
A2: Unchanged Deleobuvir is the most abundant drug-related component in plasma, accounting for approximately 49.5% to 74.3% of the plasma radioactivity. The acyl glucuronide metabolite (M829/2) represents about 15.2% to 25.6%, and the alkene reduction metabolite (M655/1 or CD 6168) accounts for 7.5% to 24.9% of the plasma radioactivity.
Q3: Are there any specific sample handling procedures recommended for the analysis of Deleobuvir and its metabolites?
A3: Yes, due to the instability of acyl glucuronide metabolites, it is crucial to stabilize samples immediately after collection. Blood samples should be collected in tubes containing an anticoagulant and an acid, such as sodium citrate with citric acid, to ensure the stability of the acyl glucuronide metabolite. Proper sample handling and storage are critical to prevent the breakdown of these metabolites, which could lead to inaccurate quantification of both the metabolite and the parent drug.
Metabolite Data Summary
The following table summarizes the key metabolites of Deleobuvir and their relative abundance in different biological matrices.
| Metabolite ID | Description | Plasma Abundance (% of total drug-related material) | Fecal Abundance (% of dose) |
| Deleobuvir | Parent Drug | ~49.5 - 74.3% | ~30 - 35% |
| M829/2 | Acyl Glucuronide | ~15.2 - 25.6% | Not a major component |
| CD 6168 (M655/1) | Alkene Reduction Metabolite | ~7.5 - 24.9% | ~30 - 35% |
| M671/1, M671/2, M671/3 | Alkene Reduction & Monohydroxylation | Not detected in plasma | ~21% (collectively) |
Deleobuvir Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Deleobuvir.
Caption: Primary metabolic pathways of Deleobuvir.
Troubleshooting Guide for Analytical Interference
Analytical interference can lead to inaccurate quantification of Deleobuvir and its metabolites. This guide provides a systematic approach to identifying and mitigating common sources of interference in LC-MS/MS-based assays.
Problem: Inconsistent or unexpected quantitative results.
This could manifest as poor reproducibility between replicates, significant deviation from expected concentrations in quality control (QC) samples, or a non-linear dose-response.
Caption: Workflow for troubleshooting analytical interference.
Detailed Experimental Protocols
Protocol 1: Sample Stabilization for Acyl Glucuronide Metabolite Analysis
-
Blood Collection: Collect whole blood samples in tubes containing sodium citrate as an anticoagulant.
-
Acidification: Immediately after collection, acidify the blood by adding a pre-determined volume of citric acid solution (e.g., 0.355 mL of 2 M citric acid per 7.4 mL of blood) to lower the pH and stabilize the acyl glucuronide.
-
Plasma Separation: Centrifuge the acidified blood sample to separate the plasma.
-
Storage: Store the resulting plasma samples at or below -70°C until analysis.
Protocol 2: General LC-MS/MS Method for Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column is commonly used for the separation of small molecule drugs and their metabolites.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Deleobuvir and its metabolites should be optimized.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variability in sample processing.
Disclaimer: These protocols are intended as a general guide. Specific parameters should be optimized and validated for your particular instrumentation and experimental needs.
References
Adjusting assay parameters for accurate Deleobuvir Sodium EC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate determination of the EC50 value of Deleobuvir Sodium, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Deleobuvir is an experimental non-nucleoside inhibitor that targets the thumb-pocket 1 of the Hepatitis C Virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. By binding to this allosteric site, it inhibits the polymerase's activity, thereby preventing viral RNA synthesis.
Q2: What are the typical EC50 values for Deleobuvir?
A2: The median 50% effective concentration (EC50) values for Deleobuvir in cell-based HCV subgenomic replicon systems are approximately 23 nM for genotype 1a (GT1a) and 11 nM for genotype 1b (GT1b)[1]. It is important to note that these values can vary depending on the specific assay conditions.
Q3: Which antiviral assays are commonly used to determine the EC50 of Deleobuvir?
A3: Several in vitro assays can be used to determine the EC50 of Deleobuvir against HCV. The most common include:
-
Replicon-Based Assays (e.g., Luciferase Reporter Assay): These are widely used for high-throughput screening and utilize genetically engineered HCV subgenomes that replicate autonomously within a host cell line (typically Huh-7 derived). Replication levels are quantified by measuring the activity of a reporter gene, such as luciferase.
-
Plaque Reduction Assay: This is a functional assay that measures the ability of a drug to inhibit the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells.
-
Yield Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles from treated cells compared to untreated controls.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound's EC50 value.
Issue 1: Higher than expected EC50 values.
Possible Cause 1: Cytotoxicity of the compound.
-
Question: Could the observed reduction in viral signal be due to cell death caused by Deleobuvir rather than specific antiviral activity?
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Run a parallel assay, such as the MTT assay, on uninfected cells treated with the same concentrations of Deleobuvir. This will determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A high SI value (generally >10) indicates that the antiviral effect is not due to general cytotoxicity.
-
Adjust Concentration Range: If significant cytotoxicity is observed at concentrations where antiviral activity is measured, the experiment should be repeated with a lower, non-toxic concentration range of Deleobuvir.
-
Possible Cause 2: High serum protein binding.
-
Question: Is a significant fraction of Deleobuvir binding to proteins in the cell culture medium, reducing its effective concentration?
-
Troubleshooting:
-
Determine the Fraction of Unbound Drug: Perform a protein binding assay, such as equilibrium dialysis, to determine the percentage of Deleobuvir that binds to the serum proteins in your culture medium.
-
Calculate the Protein-Binding Adjusted EC50: The observed EC50 can be corrected to reflect the concentration of the free, active drug. The formula is: Adjusted EC50 = Observed EC50 x Fraction Unbound .
-
Consider Reducing Serum Concentration: If protein binding is excessively high, consider performing the assay in a medium with a lower serum concentration, ensuring that cell viability is not compromised.
-
Possible Cause 3: Inappropriate Multiplicity of Infection (MOI).
-
Question: Is the amount of virus used to infect the cells too high, overwhelming the inhibitory capacity of the drug?
-
Troubleshooting:
-
Optimize MOI: Perform the assay using a range of MOIs (e.g., 0.01, 0.1, 1.0). A trend of higher EC50 values with increasing MOI suggests that a lower MOI may be more appropriate for accurately determining potency.
-
Standardize MOI: Once an optimal MOI is determined, ensure it is consistently used across all experiments for comparable results.
-
Issue 2: High variability in EC50 values between experiments.
Possible Cause 1: Inconsistent cell health and passage number.
-
Question: Are the cells used in different experiments at different growth phases or passage numbers, leading to variations in susceptibility to viral infection and drug treatment?
-
Troubleshooting:
-
Standardize Cell Culture Conditions: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of the experiment.
-
Limit Cell Passage Number: Use cells within a defined low passage number range (e.g., passages 5-20 for many cell lines) to minimize phenotypic drift. High-passage cells can exhibit altered morphology, growth rates, and susceptibility to infection.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can significantly impact cell health and experimental results.
-
Possible Cause 2: Variability in virus stock.
-
Question: Are there differences in the titer or quality of the virus stock used in different experiments?
-
Troubleshooting:
-
Use a Single, Titered Virus Stock: Prepare a large, homogenous stock of virus and accurately determine its titer. Aliquot and store the stock under appropriate conditions to ensure consistency across multiple experiments.
-
Re-titer Virus Stock Periodically: If a virus stock is used over a long period, re-titer it to ensure its infectivity has not degraded.
-
Data Presentation
Table 1: Factors Influencing Deleobuvir EC50 Determination and Recommended Parameters.
| Parameter | Recommended Range/Condition | Rationale |
| Cell Line | Huh-7 derived cells (e.g., Huh-7.5, Huh7-Lunet) | Highly permissive for HCV replication. |
| Cell Passage Number | < 20 | To maintain consistent cell phenotype and susceptibility to infection. |
| Multiplicity of Infection (MOI) | 0.01 - 0.1 | A lower MOI is often more sensitive for determining antiviral potency. |
| Serum Concentration | 2-10% Fetal Bovine Serum (FBS) | Balance between maintaining cell health and minimizing drug-protein binding. |
| Incubation Time | 48 - 72 hours | Allows for sufficient viral replication to generate a robust signal. |
| Cytotoxicity (CC50) | > 10x the observed EC50 | Ensures that the observed antiviral effect is not due to cell toxicity. |
Table 2: Example of Protein-Binding Corrected EC50 Calculation.
| Observed EC50 | Fraction Unbound (in 10% FBS) | Adjusted EC50 Calculation | Adjusted EC50 |
| 50 nM | 0.25 (25% unbound) | 50 nM * 0.25 | 12.5 nM |
Experimental Protocols
Cytotoxicity (MTT) Assay Protocol
This protocol determines the concentration of Deleobuvir that is toxic to the host cells.
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a "cells only" control (no compound) and a "media only" control (no cells).
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the results and determine the CC50 value using non-linear regression.
HCV Replicon Luciferase Assay Protocol
This assay measures the inhibition of HCV replication in a replicon system.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protein Binding Assay (Equilibrium Dialysis) Protocol
This protocol determines the fraction of Deleobuvir that is unbound in the presence of serum proteins.
-
Device Preparation: Prepare a rapid equilibrium dialysis (RED) device according to the manufacturer's instructions.
-
Sample Preparation: Spike human plasma or fetal bovine serum (at the same concentration used in the antiviral assay) with a known concentration of Deleobuvir.
-
Dialysis: Add the drug-spiked plasma/serum to one chamber of the RED device and an equal volume of dialysis buffer (e.g., PBS) to the other chamber.
-
Incubation: Incubate the device at 37°C for 4-6 hours with gentle shaking to allow the unbound drug to reach equilibrium across the semi-permeable membrane.
-
Sample Collection: After incubation, collect samples from both the plasma/serum chamber and the buffer chamber.
-
Quantification: Determine the concentration of Deleobuvir in both samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Fraction Unbound:
-
Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma/serum chamber)
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Caption: Workflow for accurate EC50 determination of this compound.
Caption: Troubleshooting logic for unexpectedly high EC50 values.
References
Minimizing off-target effects of Deleobuvir Sodium in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Deleobuvir Sodium in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Deleobuvir is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site in the "thumb-pocket 1" of the enzyme, inducing a conformational change that inhibits RNA synthesis.[3]
Q2: What are the known or potential off-target effects of this compound?
-
Metabolite-induced cytotoxicity: Deleobuvir is metabolized into two major metabolites: an acyl glucuronide and an alkene reduction product (CD 6168), the latter formed by gut bacteria.[4][5] Both Deleobuvir and its metabolites have been observed to cause cytotoxicity in hepatocyte assays, which can confound experimental results.
-
General compound toxicity: At higher concentrations, small molecule inhibitors can cause cytotoxicity through mechanisms unrelated to their primary target. This can include mitochondrial toxicity or interference with other cellular pathways.
Q3: How can I distinguish between on-target antiviral activity and off-target cytotoxicity?
A crucial first step is to establish a therapeutic window for Deleobuvir in your specific cellular system. This involves performing parallel dose-response experiments for both antiviral efficacy (e.g., in an HCV replicon assay) and cytotoxicity (e.g., using an MTT or LDH assay). The ideal experimental concentration range is where you observe potent inhibition of HCV replication with minimal impact on cell viability.
Q4: What are some strategies to minimize off-target effects in my experiments?
Several strategies can be employed to mitigate off-target effects:
-
Use the lowest effective concentration: Based on your dose-response curves, use the lowest concentration of Deleobuvir that gives a robust on-target effect.
-
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).
-
Use appropriate controls: Include a negative control (an inactive structural analog, if available) and a positive control (a well-characterized HCV inhibitor with a different mechanism of action).
-
Employ orthogonal assays: Confirm your findings using different assay formats that measure distinct endpoints. For example, if you observe a phenotype in a replicon assay, you could validate it with a viral yield reduction assay.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in Deleobuvir-treated cells.
| Possible Cause | Troubleshooting Steps |
| Compound Concentration Too High | Determine the CC50 (50% cytotoxic concentration) using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) and ensure your experimental concentrations are well below this value. |
| Solvent Toxicity | Run a vehicle-only control with the same final concentration of solvent (e.g., DMSO) to ensure it is not the source of toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Compound Degradation/Impurity | Ensure the purity of your this compound stock. Degradation products or impurities can sometimes be more toxic than the parent compound. |
| Assay Interference | The compound may interfere with the cytotoxicity assay itself (e.g., by reducing the MTT reagent). Validate cytotoxicity with an orthogonal method (e.g., LDH release assay). |
Problem 2: Inconsistent or non-reproducible results in HCV replicon assays.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and plated at a consistent density. |
| Replicon Stability | If using a stable replicon cell line, periodically re-select the population with G418 to maintain high levels of replicon RNA. |
| Reagent Variability | Use fresh, high-quality reagents, especially for transfection and luciferase assays. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
Data Summary
Table 1: In Vitro Activity of Deleobuvir
| Parameter | Value | Assay System |
| Anti-HCV EC50 | ~3.8 log10 reduction in HCV RNA at 1200 mg q8h (in vivo) | HCV genotype 1-infected patients |
| CC50 | Not consistently reported; requires empirical determination in the cell line of interest. | Varies by cell line |
Note: Specific EC50 values from cellular assays are not consistently reported in the reviewed literature. The in vivo data provides an indication of its antiviral effect.
Experimental Protocols
Protocol 1: HCV Replicon Assay (Luciferase Endpoint)
This protocol is adapted from standard methods for testing HCV inhibitors.
-
Cell Plating: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final solvent concentration is constant across all wells.
-
Treatment: Add the diluted compound to the cells and incubate for 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a vehicle-treated control to determine the percent inhibition.
Protocol 2: MTT Cytotoxicity Assay
This is a standard colorimetric assay to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the same duration as the primary antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to untreated control cells to determine the percent viability and calculate the CC50.
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity.
Caption: A workflow for minimizing and validating off-target effects.
Caption: On-target vs. potential off-target effects of Deleobuvir.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 4. Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass balance, metabolite profile, and in vitro-in vivo comparison of clearance pathways of deleobuvir, a hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce variability in Deleobuvir Sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deleobuvir Sodium, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Deleobuvir (formerly BI 207127) is an experimental non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It binds to a distinct allosteric site on the enzyme, known as thumb pocket 1, inducing a conformational change that renders the polymerase inactive and thereby halts viral RNA replication.[3][4] Unlike nucleoside inhibitors, Deleobuvir is not incorporated into the growing RNA chain.
Q2: In which experimental systems is this compound typically tested?
Deleobuvir's antiviral activity is primarily evaluated in in-vitro systems, including:
-
HCV Replicon Assays: These are the most common systems and utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). These replicons often contain reporter genes, such as luciferase, to facilitate the quantification of viral replication.
-
NS5B Polymerase Activity Assays: These are biochemical assays that measure the enzymatic activity of purified recombinant HCV NS5B polymerase in the presence of the inhibitor.
Q3: What are the known resistance-associated variants (RAVs) for Deleobuvir?
Several amino acid substitutions in the NS5B polymerase have been associated with reduced susceptibility to Deleobuvir. The key resistance-associated variants include:
-
P495: Substitutions at this position, such as P495L, can confer a significant decrease in sensitivity to Deleobuvir (120- to 310-fold).
-
A421: Variants at this codon have been detected at baseline in some patients.
-
V499: The V499A mutation is another key variant associated with reduced susceptibility.
It is important to note that the presence of these RAVs at baseline or their emergence during experiments can lead to a significant reduction in the observed efficacy of Deleobuvir.
Troubleshooting Guide
Issue 1: Higher than Expected EC50 Values or Low Potency
| Possible Cause | Troubleshooting Strategy |
| Presence of Resistance-Associated Variants (RAVs) | - Sequence the NS5B region of the replicon to check for known Deleobuvir resistance mutations (e.g., P495, A421, V499). - If RAVs are present, consider using a wild-type replicon for baseline experiments. |
| Suboptimal Experimental Conditions | - Cell Density: Ensure consistent and optimal cell seeding density. Over-confluent or stressed cells can exhibit altered replication and drug sensitivity. - Compound Concentration: Verify the concentration and integrity of the this compound stock solution. Prepare fresh dilutions for each experiment. - Incubation Time: Optimize the incubation time for drug treatment. Typically, 48-72 hours is used for replicon assays. |
| Assay Variability | - Include a positive control inhibitor with a known EC50 value to validate assay performance. - Run experiments in triplicate to ensure reproducibility. |
| HCV Genotype/Subtype | - Deleobuvir has shown different potency against different HCV genotypes, with generally better activity against genotype 1b than 1a. Confirm the genotype of your replicon. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Strategy |
| Inconsistent Cell Seeding | - Use a multichannel pipette or an automated cell dispenser for seeding cells to ensure uniformity across the plate. - Visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Cell Line Instability | - Use a low passage number of the replicon cell line, as high passage numbers can lead to genetic drift and altered replication efficiency. - Periodically re-validate the replicon cell line for stable reporter gene expression and sensitivity to control compounds. |
Issue 3: No Antiviral Effect Observed
| Possible Cause | Troubleshooting Strategy |
| Compound Inactivity | - Confirm the identity and purity of the this compound compound. - Prepare a fresh stock solution and serial dilutions. |
| Replicon Replication Failure | - Negative Control: Include a negative control (e.g., a polymerase-defective replicon) to ensure that the observed signal is from active replication. - Cell Health: Assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with the antiviral assay to ensure the lack of effect is not due to cell death. |
| Incorrect Assay Setup | - Review the experimental protocol to ensure all steps, reagents, and concentrations are correct. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Deleobuvir Against HCV Genotypes
| HCV Genotype | Assay System | Mean EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | 23 - 26 | |
| Genotype 1b | Subgenomic Replicon | 7.2 - 11 |
Table 2: Impact of Resistance-Associated Variants on Deleobuvir EC50
| NS5B Variant | Fold Change in EC50 (Approx.) | Reference |
| P495L | 120 - 310 |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing luciferase.
Materials:
-
Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete DMEM to achieve the desired final concentrations (e.g., 100 nM down to 0.01 nM).
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Remove the media from the cells and add 100 µL of the media containing the different drug concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle-treated control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for determining the EC50 of Deleobuvir.
Caption: Mechanism of Deleobuvir's inhibitory action.
Caption: Troubleshooting logic for unexpected EC50 values.
References
- 1. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deleobuvir and Other NS5B Thumb-Pocket 1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Deleobuvir Sodium with other notable NS5B thumb-pocket 1 inhibitors, focusing on experimental data regarding potency, resistance profiles, and pharmacokinetics.
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to an allosteric site known as thumb-pocket 1, leading to the inhibition of viral RNA replication.[1] While its development was ultimately discontinued, a comparative analysis with other inhibitors targeting the same pocket, such as beclabuvir and TMC647055, offers valuable insights into the structure-activity relationships and potential challenges of this class of antiviral agents.
Mechanism of Action: NS5B Thumb-Pocket 1 Inhibition
Non-nucleoside inhibitors that bind to the thumb-pocket 1 site of the HCV NS5B polymerase do not directly compete with nucleotide triphosphates at the active site. Instead, they induce a conformational change in the enzyme, which prevents the polymerase from adopting the closed and active conformation necessary for RNA synthesis. This allosteric inhibition effectively halts viral replication.
Comparative Performance Data
The following tables summarize the available quantitative data for Deleobuvir, Beclabuvir, and TMC647055, focusing on their in vitro potency, resistance profiles, and pharmacokinetic properties.
Table 1: In Vitro Potency against HCV Genotypes
| Inhibitor | HCV Genotype 1a (EC50, nM) | HCV Genotype 1b (EC50, nM) | Other Genotypes (EC50/IC50, nM) |
| Deleobuvir | 23[1][2] | 11[1][2] | - |
| Beclabuvir | 3 | 6 | GT 3a, 4a, 5a: 3-18; GT 1, 3, 4, 5 (IC50): <28 |
| TMC647055 | 166 | 74-77 | GT 3a, 4a, 6a: 27-113 |
Table 2: Resistance Profiles
| Inhibitor | Key Resistance Mutation(s) | Fold-Change in EC50 (Genotype 1b) | Other Notable Mutations |
| Deleobuvir | P495L | 120-310 | P495A/S, P496S, V499A |
| Beclabuvir | P495L | - | P495 substitutions are key |
| TMC647055 | P495L | 371 | L392I (9-fold), V494A (3-fold) |
Table 3: Pharmacokinetic Properties in Humans
| Parameter | Deleobuvir | Beclabuvir | TMC647055 |
| Tmax (h) | ~3 | - | - |
| Half-life (t½, h) | ~3-6 | - | - |
| Clearance (CL/F) | Moderate to high (14.3 mL/min/kg) | - | - |
| Metabolism | Major metabolism by gut bacteria and acyl glucuronidation | Described by a 1-compartment model with linear elimination | - |
| Excretion | Primarily fecal (95.1%) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
HCV Replicon Assay
This cell-based assay is fundamental for determining the antiviral potency (EC50) of the inhibitors.
Protocol:
-
Cell Culture: Human hepatoma cells (Huh-7) harboring HCV subgenomic replicons are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent like G418 to maintain the replicon.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The inhibitor is serially diluted in DMSO and then further diluted in the assay medium. The medium on the cells is replaced with the medium containing the various concentrations of the inhibitor.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a CO2 incubator.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: For replicons containing a reporter gene (e.g., luciferase), cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration of the inhibitor that reduces HCV replication by 50%, is calculated from the dose-response curves.
NS5B Polymerase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the purified HCV NS5B polymerase (IC50).
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2), a reducing agent (e.g., DTT), a template/primer (e.g., biotinylated oligo(dG)/poly(rC)), and a mixture of ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP.
-
Inhibitor Addition: Serial dilutions of the inhibitor are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for RNA synthesis.
-
Detection of RNA Synthesis: The newly synthesized RNA is captured (e.g., on streptavidin-coated plates in the case of a biotinylated primer) and the incorporated labeled nucleotide is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence detection).
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor that reduces NS5B polymerase activity by 50%, is determined from the dose-response curves.
Conclusion
Deleobuvir, beclabuvir, and TMC647055 are all potent non-nucleoside inhibitors of the HCV NS5B polymerase that bind to the thumb-pocket 1 allosteric site. Comparative data, although not always from direct head-to-head studies, indicates that beclabuvir and TMC647055 generally exhibit greater potency against HCV genotype 1a and 1b than Deleobuvir. A key liability for this class of inhibitors is the development of resistance, with mutations at the P495 position of the NS5B polymerase significantly reducing the susceptibility to all three compounds. The pharmacokinetic profiles of these drugs vary, with Deleobuvir having a relatively short half-life. While the development of Deleobuvir was halted, the study of these thumb-pocket 1 inhibitors provides a valuable framework for understanding the therapeutic potential and challenges of targeting this allosteric site for antiviral drug development.
References
- 1. Deleobuvir – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
- 2. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Deleobuvir Sodium's Antiviral Efficacy Against HCV Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of Deleobuvir sodium, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, against HCV clinical isolates. Its performance is evaluated alongside other key NS5B inhibitors, the nucleoside inhibitor sofosbuvir and the non-nucleoside inhibitor dasabuvir, as well as in combination with the NS3/4A protease inhibitor faldaprevir.
Executive Summary
This compound has demonstrated dose-dependent antiviral activity against HCV, particularly genotype 1. In vitro studies and clinical trials have shown significant reductions in HCV RNA levels. However, its efficacy, especially against genotype 1a, and its resistance profile present challenges compared to other available direct-acting antivirals (DAAs). This guide synthesizes available data to provide a clear comparison of Deleobuvir's antiviral potency, resistance profile, and clinical efficacy.
Mechanism of Action: Non-Nucleoside Inhibition of HCV NS5B Polymerase
Deleobuvir is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] Unlike nucleoside inhibitors (NIs) that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[1][2] Deleobuvir specifically binds to the thumb-pocket 1 of the NS5B polymerase.[3][4] This binding event alters the enzyme's conformation, likely interfering with the initiation of RNA synthesis.
The following diagram illustrates the general mechanism of HCV NS5B polymerase inhibition by non-nucleoside inhibitors like Deleobuvir.
Caption: Mechanism of HCV NS5B polymerase inhibition by Deleobuvir.
In Vitro Antiviral Activity: A Comparative Look
The in vitro antiviral activity of DAAs is typically measured using HCV replicon assays, which determine the concentration of the drug required to inhibit HCV RNA replication by 50% (EC50).
| Drug Class | Drug | HCV Genotype/Subtype | EC50 (nM) | Reference(s) |
| NS5B NNI | Deleobuvir | Genotype 1b | More active than 1a | |
| Dasabuvir | Genotype 1a | 7.7 | ||
| Genotype 1b | 1.8 | |||
| Genotype 1 (clinical isolates) | 0.15 - 8.57 | |||
| NS5B NI | Sofosbuvir | Genotype 2a | 32 (mean) | |
| Genotype 4 | 130 (mean) | |||
| NS3/4A Protease Inhibitor | Faldaprevir | Genotype 1a | 6.5 | |
| Genotype 1b | 3.1 |
Note: Direct head-to-head comparative studies of Deleobuvir against a broad panel of HCV genotypes alongside other DAAs in the same study are limited. The data presented is compiled from different sources and should be interpreted with caution.
Resistance Profile
A significant challenge for antiviral therapies is the emergence of drug-resistant viral variants. For Deleobuvir, the primary resistance-associated substitution (RAS) is at position P495 in the NS5B polymerase. In vitro studies have shown that the dual mutation A421V+P495L confers a higher level of resistance to Deleobuvir than the single P495L mutation.
Clinical Efficacy: Sustained Virologic Response (SVR)
The ultimate measure of an anti-HCV therapy's success is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment.
Deleobuvir-Based Regimens
Clinical trials have primarily evaluated Deleobuvir in combination with other DAAs, most notably the NS3/4A protease inhibitor faldaprevir, with or without ribavirin.
The SOUND-C2 trial, a phase 2b study, evaluated various regimens of faldaprevir and deleobuvir with or without ribavirin in treatment-naïve patients with HCV genotype 1. The SVR12 rates varied depending on the treatment duration, deleobuvir dosage, and the inclusion of ribavirin, ranging from 52% to 69% in the ribavirin-containing arms. Notably, response rates were higher in patients with genotype 1b infection compared to genotype 1a.
| Trial | Regimen | Patient Population | SVR12 Rate | Reference(s) |
| SOUND-C2 | Faldaprevir + Deleobuvir + Ribavirin | Genotype 1 | 52% - 69% | |
| HCVerso3 | Faldaprevir + Deleobuvir + Ribavirin | Genotype 1b with cirrhosis | 53% - 61% |
Comparator Regimens (Sofosbuvir-Based)
Sofosbuvir-based regimens have become the cornerstone of modern HCV treatment, consistently demonstrating high SVR rates across multiple genotypes.
| Regimen | Patient Population | SVR12 Rate | Reference(s) |
| Sofosbuvir + Ribavirin | Genotype 2 | 79.0% | |
| Sofosbuvir + Simeprevir +/- Ribavirin | Genotype 1 | 74.1% - 75.3% | |
| Sofosbuvir + Daclatasvir | Genotype 1 | 98.7% - 100% | |
| Sofosbuvir/Ledipasvir | Genotype 1 | 98.7% - 100% | |
| Sofosbuvir/Velpatasvir | Genotype 1 | 98.7% - 100% |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The following is a generalized protocol for determining the 50% effective concentration (EC50) of an antiviral compound using an HCV replicon system. Specific cell lines, replicon constructs, and detection methods may vary between studies.
Caption: Generalized workflow for an HCV replicon assay.
Detailed Steps:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) in a suitable growth medium.
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound (Deleobuvir) and add them to the cells. Include appropriate controls (no drug and a reference compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Quantification of HCV Replication:
-
For luciferase reporter replicons, lyse the cells and measure luciferase activity using a luminometer.
-
Alternatively, extract total RNA and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: Plot the percentage of inhibition of HCV replication against the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration at which a 50% reduction in replication is observed.
HCV RNA Quantification in Clinical Trials
The primary efficacy endpoint in clinical trials is the measurement of HCV RNA levels in patient plasma or serum.
Generalized Protocol:
-
Sample Collection: Collect blood samples from patients at specified time points during and after treatment.
-
Plasma/Serum Separation: Process the blood samples to separate plasma or serum.
-
RNA Extraction: Extract viral RNA from the plasma or serum samples using a commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR): Quantify the amount of HCV RNA using a highly sensitive and specific real-time PCR assay, such as the Roche COBAS AmpliPrep/COBAS TaqMan HCV Test or the Abbott RealTime HCV assay. These assays have a lower limit of detection and a broad dynamic range for accurate quantification.
-
Data Reporting: Report HCV RNA levels in International Units per milliliter (IU/mL).
Conclusion
This compound demonstrated antiviral activity against HCV, particularly genotype 1b, by inhibiting the NS5B polymerase. However, when compared to the high SVR rates achieved with current standard-of-care regimens, such as those based on the NS5B nucleoside inhibitor sofosbuvir, the clinical efficacy of Deleobuvir-based combinations appears to be lower, especially in patients with genotype 1a infection and those with cirrhosis. The development of resistance, primarily through mutations at the P495 position in NS5B, also poses a challenge. While Deleobuvir represented an important step in the development of interferon-free HCV therapies, the subsequent introduction of more potent and pangenotypic direct-acting antivirals has largely superseded its clinical utility.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of sofosbuvir-based regimens in genotype 1 and 2 hepatitis C virus infection in 4026 U.S. Veterans......early treatment equals higher SVR [natap.org]
- 3. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Cross-Resistance Analysis of Deleobuvir Sodium with Other HCV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a distinct allosteric site on the enzyme known as thumb-pocket 1, thereby inhibiting viral RNA replication.[1] The emergence of drug-resistant variants is a critical consideration in the development of direct-acting antivirals (DAAs) for HCV. This guide provides a comparative analysis of the cross-resistance profile of Deleobuvir with other major classes of HCV inhibitors, supported by available experimental data. Understanding these resistance patterns is crucial for designing effective combination therapies and managing treatment failure.
Mechanism of Action of Deleobuvir
Deleobuvir's mechanism of action involves the non-covalent, reversible binding to the thumb-pocket 1 of the NS5B polymerase.[1] This binding induces a conformational change in the enzyme that prevents the elongation of the nascent viral RNA chain. This allosteric inhibition is distinct from that of nucleoside/nucleotide inhibitors (NIs) which compete with natural substrates for incorporation into the RNA strand at the enzyme's active site.
Resistance Profile of Deleobuvir
In vitro studies and clinical trials have identified key amino acid substitutions in the NS5B polymerase that confer resistance to Deleobuvir. The primary resistance-associated variants (RAVs) are located in and around the thumb-pocket 1 binding site.
Key Deleobuvir Resistance-Associated Variants:
-
P495: Substitutions at this position, particularly P495L, have been shown to confer a significant decrease in sensitivity to Deleobuvir, with reported fold changes in EC50 values ranging from 120 to 310.[3]
-
A421: Variants at this position, often in combination with other mutations like P495L, contribute to high-level resistance.
-
P496 and V499: Substitutions at these positions have also been associated with reduced susceptibility to Deleobuvir.
Cross-Resistance Analysis
A key advantage of combining DAAs with different mechanisms of action is the potential for a lack of cross-resistance. This means that resistance mutations selected by one drug do not confer resistance to another drug targeting a different viral protein or a different site on the same protein.
Deleobuvir and NS5A Inhibitors
NS5A inhibitors, such as daclatasvir, target the HCV NS5A protein, which is essential for viral replication and assembly. In vitro studies have demonstrated a clear lack of cross-resistance between Deleobuvir and NS5A inhibitors. HCV replicons harboring resistance mutations to the NS5A inhibitor daclatasvir remained fully susceptible to NS5B polymerase inhibitors. This is expected, as the drugs target different viral proteins.
Deleobuvir and NS3/4A Protease Inhibitors
NS3/4A protease inhibitors, such as faldaprevir and simeprevir, block the proteolytic activity of the NS3/4A protease, which is necessary for processing the HCV polyprotein. Clinical studies combining Deleobuvir with the NS3/4A protease inhibitor faldaprevir have provided insights into their cross-resistance profiles. While virologic failure was associated with the emergence of RAVs to both drugs (e.g., P495L in NS5B for Deleobuvir and R155K or D168V in NS3 for faldaprevir), the presence of baseline NS3 polymorphisms did not negatively impact the efficacy of the Deleobuvir-containing regimen. This indicates that the resistance pathways for these two classes of inhibitors are independent.
Deleobuvir and Nucleoside NS5B Polymerase Inhibitors
Nucleoside/nucleotide inhibitors (NIs) of the NS5B polymerase, such as sofosbuvir, act at the catalytic site of the enzyme. The primary resistance mutation for sofosbuvir is S282T. Given that Deleobuvir binds to an allosteric site distant from the catalytic center, there is a low probability of cross-resistance. Mutations in the allosteric thumb-pocket 1 are not expected to affect the binding and incorporation of nucleoside analogs at the active site.
Quantitative Cross-Resistance Data
Experimental Protocols
HCV Replicon-Based Resistance Selection and Phenotypic Analysis
Objective: To select for and characterize HCV variants with reduced susceptibility to an inhibitor and to assess the cross-resistance profile.
Methodology:
-
Cell Culture and Replicon System: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) are used.
-
Resistance Selection:
-
Replicon-containing cells are cultured in the presence of increasing concentrations of the test inhibitor (e.g., Deleobuvir) over several passages.
-
Colonies that survive and proliferate at higher drug concentrations are isolated and expanded.
-
-
Genotypic Analysis:
-
Total RNA is extracted from the resistant cell colonies.
-
The region of the HCV genome encoding the drug target (e.g., NS5B for Deleobuvir) is amplified by RT-PCR.
-
The PCR products are sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.
-
-
Phenotypic Analysis (EC50 Determination):
-
Site-Directed Mutagenesis: Identified resistance mutations are engineered into the wild-type replicon plasmid.
-
Transient Transfection: Wild-type and mutant replicon RNAs are transcribed in vitro and transfected into fresh Huh-7 cells.
-
Antiviral Assay: Transfected cells are seeded in 96-well plates and treated with serial dilutions of the test inhibitors (Deleobuvir and other classes of HCV inhibitors).
-
Endpoint Measurement: After a defined incubation period (e.g., 72 hours), the level of replicon replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold-change in resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
NS5B Polymerase Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the HCV NS5B polymerase.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(dT) is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing the NS5B enzyme, the template/primer, a reaction buffer with necessary salts and cofactors (e.g., MgCl2), and radiolabeled or fluorescently-labeled nucleotides (e.g., [α-33P]UTP).
-
Inhibition Assay: The test compound (Deleobuvir) is added to the reaction mixture at various concentrations.
-
Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 22°C) to allow for RNA synthesis. The reaction is then stopped by the addition of EDTA.
-
Detection: The amount of incorporated labeled nucleotide is quantified using methods such as scintillation counting or filter-binding assays.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanisms of action of different classes of HCV inhibitors.
Caption: Lack of cross-resistance between Deleobuvir and other HCV DAA classes.
Conclusion
The available data strongly indicate that Deleobuvir does not exhibit cross-resistance with other major classes of HCV direct-acting antivirals, including NS5A inhibitors, NS3/4A protease inhibitors, and nucleoside NS5B polymerase inhibitors. This is attributed to its distinct mechanism of action, targeting an allosteric site on the NS5B polymerase that is separate from the binding sites of other inhibitor classes. This favorable cross-resistance profile underscores the potential utility of combining mechanistically distinct inhibitors for the treatment of HCV infection to achieve higher rates of sustained virologic response and to provide options for patients who have failed previous DAA regimens. However, it is important to note that the development of Deleobuvir was discontinued for reasons related to efficacy.
References
Deleobuvir Sodium: A Comparative Guide to Synergistic and Antagonistic Effects with Other Antivirals
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] As with many antiviral agents, its clinical utility has been explored extensively in combination with other direct-acting antivirals (DAAs) and standard-of-care treatments to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Deleobuvir Sodium when combined with other antiviral agents, supported by available clinical data and detailed experimental methodologies.
Data Presentation: Clinical Efficacy of Deleobuvir Combination Therapies
Table 1: SVR12 Rates for Deleobuvir, Faldaprevir, and Ribavirin in Treatment-Naïve HCV Genotype 1b Patients (SOUND-C2 Study) [1][2]
| Treatment Regimen | Treatment Duration | SVR12 Rate |
| Faldaprevir + Deleobuvir + Ribavirin | 28 weeks | 85% |
Table 2: SVR12 Rates for Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naïve HCV Genotype 1a Patients with IL28B non-CC Genotype (SOUND-C3 Study) [3]
| Deleobuvir Dosing Regimen with Faldaprevir and Ribavirin | Treatment Duration | SVR12 Rate |
| 800 mg twice daily (b.i.d.) | 24 weeks | 19% (5/26) |
| 600 mg three times daily (t.i.d.) | 24 weeks | 8% (2/25) |
Note: The SOUND-C3 study in this specific patient population showed high rates of virological breakthrough.
Table 3: SVR12 Rates in HCV Genotype 1b Patients without Cirrhosis Treated with Faldaprevir, Deleobuvir, and Ribavirin (HCVerso1 & HCVerso2 Studies)
| Study | Treatment Duration | Adjusted SVR12 Rate |
| HCVerso1 | 16 weeks | 72% |
| HCVerso1 | 24 weeks | 81% |
| HCVerso2 | 16 weeks | 76% |
| HCVerso2 | 24 weeks | 81% |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the synergistic and antagonistic effects of antiviral agents in vitro.
HCV Replicon Assay
The HCV replicon system is a powerful tool for studying the replication of the HCV genome in a controlled cell culture environment and for evaluating the efficacy of antiviral compounds.
Objective: To determine the in vitro efficacy of antiviral agents by measuring the inhibition of HCV RNA replication.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Replicon Constructs: Subgenomic or full-length HCV replicon RNAs are used. These replicons often contain a reporter gene, such as luciferase, and a selectable marker, like the neomycin phosphotransferase gene, which confers resistance to the antibiotic G418.
-
RNA Transfection: In vitro transcribed replicon RNA is introduced into the Huh-7 cells via electroporation or lipid-mediated transfection.
-
Drug Treatment: Following transfection, the cells are seeded in multi-well plates. The antiviral compounds to be tested (e.g., Deleobuvir and a combination agent) are added to the culture medium at various concentrations.
-
Selection (for stable replicon cell lines): If establishing a stable cell line, the antibiotic G418 is added to the culture medium to select for cells that are successfully replicating the HCV replicon containing the neomycin resistance gene.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed after a defined incubation period (e.g., 48-72 hours), and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using qRT-PCR. This provides a direct measure of the amount of viral RNA.
-
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of HCV replication, is calculated from the dose-response curves.
HCV Replicon Assay Workflow
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial or antiviral agents.
Objective: To determine whether the combination of two antiviral drugs results in a synergistic, additive, indifferent, or antagonistic effect.
Methodology:
-
Plate Setup: A 96-well microplate is used. Along the x-axis, serial dilutions of Drug A (e.g., Deleobuvir) are prepared. Along the y-axis, serial dilutions of Drug B are prepared. This creates a matrix of wells containing different concentration combinations of the two drugs. Wells with single drugs and no drugs are included as controls.
-
Cell Seeding: HCV replicon-containing cells are seeded into each well of the 96-well plate.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Measurement of Viral Replication: The level of HCV replication in each well is quantified, typically using a luciferase reporter assay as described for the HCV replicon assay.
-
Data Analysis and FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the drug interaction. The FIC for each drug is calculated as the EC50 of the drug in combination divided by the EC50 of the drug alone. The FIC index is the sum of the FICs for both drugs.
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Checkerboard Synergy Assay Workflow
Mandatory Visualization: Signaling Pathways in HCV Replication
The following diagram illustrates the HCV replication cycle and the targets of different classes of direct-acting antivirals, including NS5B polymerase inhibitors like Deleobuvir.
HCV Replication Cycle and Antiviral Targets
References
- 1. HCVerso1 and 2: faldaprevir with deleobuvir (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of intracellular hepatitis C virus replication by combination of ribavirin and interferon- alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short article: Faldaprevir, deleobuvir and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deleobuvir Sodium and Other Non-Nucleoside Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Deleobuvir Sodium against other prominent non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase. The following sections detail the comparative efficacy, resistance profiles, and mechanisms of action of these antiviral agents, supported by experimental data and detailed protocols.
Introduction to HCV NS5B Non-Nucleoside Inhibitors
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Unlike host cellular polymerases, NS5B is unique to the virus, making it a prime target for antiviral therapies with a potentially high therapeutic index. Non-nucleoside inhibitors (NNIs) are a class of direct-acting antivirals that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that ultimately inhibit its enzymatic activity.[1] These allosteric sites are categorized based on their location within the polymerase's "right-hand" structure, primarily within the thumb and palm domains.[2]
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor that binds to the "thumb-pocket 1" allosteric site of the NS5B polymerase.[3][4] While its development was discontinued, a retrospective analysis of its performance characteristics alongside other NNIs provides valuable insights for ongoing antiviral research and development. This guide compares Deleobuvir with other notable NNIs that target different allosteric sites, including Dasabuvir (palm pocket) and Beclabuvir (thumb-pocket 1).
Comparative In Vitro Efficacy
The in vitro potency of NNIs is typically evaluated using HCV replicon assays, which measure the inhibition of viral RNA replication in cultured cells. The 50% effective concentration (EC50) is a key parameter for comparing the antiviral activity of these compounds. The following table summarizes the reported EC50 values for Deleobuvir and other selected NNIs against HCV genotypes 1a and 1b.
| Compound | Binding Site | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Reference(s) |
| Deleobuvir | Thumb Pocket 1 | 23 | 11 | |
| Dasabuvir | Palm Pocket I | 7.7 | 1.8 | |
| Beclabuvir | Thumb Pocket 1 | 3 | 6 |
Note: EC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Allosteric Binding Sites
NNIs inhibit the NS5B polymerase by binding to distinct allosteric sites, leading to a non-competitive inhibition of RNA synthesis. The binding of these inhibitors induces conformational changes that can interfere with the initiation or elongation steps of viral RNA replication.
dot
Caption: Overview of the HCV replication cycle and the inhibitory action of NNIs on the NS5B polymerase.
The NS5B polymerase has a characteristic "right-hand" structure with fingers, palm, and thumb domains. NNIs bind to at least four distinct allosteric pockets.
dot
Caption: Classification of NNI binding sites on the HCV NS5B polymerase.
Resistance Profiles
A significant challenge in the development of antiviral therapies is the emergence of drug resistance. For NNIs, resistance is typically conferred by specific amino acid substitutions in or near the allosteric binding pocket, which reduce the binding affinity of the inhibitor.
| Compound | Binding Site | Key Resistance-Associated Variants (RAVs) | Fold-Change in EC50 | Reference(s) |
| Deleobuvir | Thumb Pocket 1 | P495L | 120-310x | |
| V499A | 2.9x | |||
| Dasabuvir | Palm Pocket I | C316Y, M414T, Y448C/H, S556G | Variable | |
| Beclabuvir | Thumb Pocket 1 | P495L/S, Y448H | Variable |
Note: Fold-change in EC50 can vary depending on the specific amino acid substitution and the HCV genotype.
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds by measuring the inhibition of HCV RNA replication.
Methodology:
-
Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight.
-
Compound Addition: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium. The compound solutions are added to the cells, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator to allow for HCV replication and the effect of the inhibitor to manifest.
-
Luciferase Assay: After incubation, the cell culture medium is removed, and cells are lysed. A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: A simplified workflow for determining the EC50 of an antiviral compound using an HCV replicon assay.
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), an RNA template, and ribonucleotide triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-32P]GTP).
-
Compound and Enzyme Addition: The test compound, at various concentrations, is pre-incubated with purified recombinant NS5B polymerase.
-
Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the NTPs and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Product Capture: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA product is captured, typically by precipitation or on a filter membrane.
-
Quantification: The amount of incorporated radiolabeled NTP is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits NS5B polymerase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Resistance-Associated Variant (RAV) Analysis
This analysis identifies genetic mutations in the NS5B gene that confer resistance to NNIs.
Methodology:
-
RNA Extraction: Viral RNA is extracted from the plasma of patients who have experienced virologic failure during treatment or from cell culture supernatant of replicon cells cultured in the presence of the inhibitor.
-
RT-PCR: The NS5B-coding region of the HCV genome is reverse transcribed into cDNA and then amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) to determine the nucleotide sequence of the NS5B gene.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence to identify any amino acid substitutions.
-
Phenotypic Confirmation: The effect of the identified mutations on drug susceptibility can be confirmed by introducing them into a wild-type replicon via site-directed mutagenesis and then determining the EC50 of the drug against the mutant replicon.
Conclusion
This comparative guide highlights the key characteristics of this compound in the context of other HCV NS5B non-nucleoside inhibitors. While Deleobuvir demonstrated potent in vitro activity, particularly against genotype 1b, its clinical development was halted. The comparative data presented herein on efficacy, mechanism of action, and resistance profiles for Deleobuvir, Dasabuvir, and Beclabuvir provide a valuable resource for researchers in the field of antiviral drug discovery. The detailed experimental protocols offer a practical guide for the evaluation of novel NNI candidates. The continued exploration of the diverse allosteric sites on the NS5B polymerase holds promise for the development of next-generation HCV inhibitors with improved potency and resistance profiles.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. Deleobuvir – HCV NS5B Polymerase Inhibitor (RUO) [benchchem.com]
- 4. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of Deleobuvir Sodium: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antiviral efficacy of Deleobuvir Sodium, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase. The performance of Deleobuvir is objectively compared with other NNIs, supported by experimental data to aid in research and drug development decisions.
In Vitro Antiviral Efficacy
The in vitro potency of Deleobuvir and its comparators was primarily assessed using HCV subgenomic replicon assays. These cell-based systems allow for the measurement of viral RNA replication and are a standard tool for evaluating the efficacy of direct-acting antivirals.
Comparative In Vitro Potency of HCV NS5B Non-Nucleoside Inhibitors
| Compound | HCV Genotype | EC50 (nM) | Assay System |
| This compound | Genotype 1a | 23 | HCV Subgenomic Replicon |
| Genotype 1b | 11 | HCV Subgenomic Replicon | |
| Dasabuvir | Genotype 1a | 7.7 | HCV Subgenomic Replicon |
| Genotype 1b | 1.8 | HCV Subgenomic Replicon | |
| Beclabuvir | Genotype 1a | 3 | HCV Subgenomic Replicon |
| Genotype 1b | 6 | HCV Subgenomic Replicon |
Data Summary: The table above summarizes the 50% effective concentration (EC50) values for Deleobuvir, Dasabuvir, and Beclabuvir against HCV genotypes 1a and 1b. Dasabuvir and Beclabuvir generally exhibit lower EC50 values, indicating higher in vitro potency compared to Deleobuvir for these genotypes.
In Vivo Antiviral Efficacy
The in vivo efficacy of Deleobuvir has been evaluated in clinical trials, primarily in combination with other direct-acting antivirals. Key measures of in vivo efficacy include the reduction in viral load and the rate of sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy.
Deleobuvir Monotherapy and Combination Therapy Efficacy
| Study Phase | Treatment Regimen | Duration | Patient Population | Key Efficacy Outcome |
| Phase 1b (Monotherapy) | Deleobuvir (100-1200 mg q8h) | 5 days | HCV GT1, treatment-naïve & experienced | Median HCV RNA reduction up to 3.8 log10 IU/mL.[1] |
| Phase 2b (SOUND-C2) | Deleobuvir + Faldaprevir + Ribavirin | 16-40 weeks | HCV GT1, treatment-naïve | SVR12 rates up to 47% (GT1a) and 85% (GT1b). |
| Phase 3 (HCVerso1 & 2) | Deleobuvir + Faldaprevir + Ribavirin | 24 weeks | HCV GT1b, treatment-naïve | SVR12 rates of 81% (non-cirrhotic) and 72-74% (cirrhotic). |
Comparative In Vivo Efficacy of Combination Regimens
| Treatment Regimen | HCV Genotype | Patient Population | SVR12 Rate |
| Deleobuvir + Faldaprevir + Ribavirin | Genotype 1b | Treatment-naïve, non-cirrhotic | 81% |
| Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir ± Ribavirin | Genotype 1 | Treatment-naïve & experienced | >95%.[2] |
| Beclabuvir + Daclatasvir + Asunaprevir | Genotype 1 | Treatment-naïve & experienced | 91% |
Data Summary: In clinical trials, Deleobuvir in combination with other antivirals demonstrated significant viral load reduction and achieved substantial SVR rates, particularly in patients with HCV genotype 1b. However, combination regimens containing Dasabuvir and Beclabuvir have shown higher overall SVR rates in broader patient populations with genotype 1 infection. It is important to note that direct head-to-head comparative trials are limited, and these SVR rates are from different clinical studies with varying patient characteristics and co-administered drugs.
Experimental Protocols
In Vitro: HCV Subgenomic Replicon Assay
This assay is a cornerstone for evaluating the in vitro efficacy of HCV inhibitors.
Principle: A subgenomic fragment of the HCV RNA, containing the non-structural proteins necessary for replication (including NS5B polymerase), is engineered to also express a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance). This RNA is introduced into a human hepatoma cell line (e.g., Huh-7). The level of reporter gene expression directly correlates with the efficiency of viral RNA replication.
Methodology:
-
Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
RNA Transfection: In vitro transcribed subgenomic replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, cells are seeded in multi-well plates. The test compounds (e.g., Deleobuvir, Dasabuvir) are serially diluted and added to the cell culture medium.
-
Incubation: The cells are incubated for a defined period (typically 48-72 hours) to allow for viral replication and reporter protein expression.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration. Cytotoxicity of the compounds is also assessed in parallel using assays such as the MTS assay to ensure that the observed antiviral effect is not due to cell death.
In Vivo: Clinical Trial Protocol for Antiviral Efficacy Assessment
Principle: To assess the in vivo efficacy of an investigational antiviral drug in HCV-infected patients. The primary endpoints are typically viral load reduction and the achievement of SVR.
Methodology (Illustrative Example):
-
Patient Selection: A cohort of patients with chronic HCV infection of a specific genotype (e.g., genotype 1) is enrolled. Inclusion and exclusion criteria are strictly defined, considering factors like prior treatment experience, presence of cirrhosis, and co-morbidities.
-
Treatment Allocation: Patients are randomized to receive the investigational drug regimen (e.g., Deleobuvir in combination with other antivirals) or a placebo/standard-of-care regimen for a predefined duration.
-
Dosing and Administration: The investigational drug is administered at a specific dose and frequency.
-
Monitoring: Patients are monitored regularly throughout the treatment and follow-up period. This includes:
-
Virologic Monitoring: Quantitative measurement of HCV RNA levels in the blood at baseline, during treatment, at the end of treatment, and at 12 and 24 weeks post-treatment.
-
Safety Monitoring: Assessment of adverse events, clinical laboratory tests (e.g., liver function tests), and physical examinations.
-
-
Efficacy Endpoints:
-
Viral Load Reduction: Change in HCV RNA from baseline at various time points during treatment.
-
Sustained Virologic Response (SVR): Undetectable HCV RNA at 12 weeks (SVR12) or 24 weeks (SVR24) after the end of treatment.
-
-
Statistical Analysis: The efficacy and safety data are statistically analyzed to compare the outcomes between the treatment and control groups.
Visualizations
Caption: Experimental workflow for in vitro and in vivo efficacy assessment.
Caption: Mechanism of action of Deleobuvir on HCV replication.
References
- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Deleobuvir Sodium's performance against standard-of-care HCV drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational non-nucleoside NS5B polymerase inhibitor, Deleobuvir Sodium (formerly BI 207127), against historical and current standard-of-care treatments for Hepatitis C Virus (HCV) infection. The development of Deleobuvir was discontinued in December 2013 due to insufficient efficacy in Phase III trials. However, an analysis of its performance provides valuable insights into the evolution of HCV therapeutics and the benchmarks for future drug development.
Executive Summary
Deleobuvir, in combination with the protease inhibitor faldaprevir and ribavirin, demonstrated moderate efficacy against HCV genotype 1b, but was largely ineffective against genotype 1a. This performance fell short of the rapidly advancing landscape of direct-acting antivirals (DAAs), which now offer cure rates exceeding 90% across multiple genotypes with significantly improved tolerability. This guide will detail the clinical trial data for Deleobuvir and compare it directly with the interferon-based therapies it was designed to improve upon, as well as the highly effective DAA regimens that have become the current standard of care.
Data Presentation
Table 1: Sustained Virologic Response (SVR12) Rates for Deleobuvir Regimens vs. Historical Standard of Care (HCV Genotype 1)
| Treatment Regimen | Patient Population | SVR12 Rate (Genotype 1a) | SVR12 Rate (Genotype 1b) | Key Adverse Events |
| Deleobuvir + Faldaprevir + Ribavirin (SOUND-C3) | Treatment-naïve, IL28B CC | 17% | 95% | Anemia, Nausea, Vomiting, Fatigue.[1][2] |
| Deleobuvir + Faldaprevir + Ribavirin (SOUND-C3) | Treatment-naïve, IL28B non-CC | 8-19% | N/A | Nausea, Fatigue, Diarrhea, Premature discontinuation due to AEs (8-23%).[1] |
| Peginterferon alfa + Ribavirin | Treatment-naïve | 42-46% | 42-46% | Flu-like symptoms, Depression, Anemia, Fatigue, Nausea.[3][4] |
| Telaprevir + Peginterferon alfa + Ribavirin | Treatment-naïve | ~75% | ~75% | Rash, Anemia, Pruritus, Nausea. |
| Boceprevir + Peginterferon alfa + Ribavirin | Treatment-naïve | ~63-68% | ~63-68% | Anemia, Dysgeusia, Fatigue, Nausea. |
Table 2: Sustained Virologic Response (SVR12) Rates for Deleobuvir Regimens vs. Modern Direct-Acting Antiviral (DAA) Regimens (HCV Genotype 1)
| Treatment Regimen | Patient Population | SVR12 Rate (Genotype 1) | Key Adverse Events |
| Deleobuvir + Faldaprevir + Ribavirin (SOUND-C2) | Treatment-naïve | up to 47% | Gastrointestinal and skin events (mostly mild to moderate). |
| Sofosbuvir + Daclatasvir | Treatment-naïve/experienced | 92-100% | Fatigue, Headache, Nausea. |
| Sofosbuvir + Simeprevir | Treatment-naïve/experienced | 93.3% | Fatigue, Headache, Mood swings. |
| Sofosbuvir + Ledipasvir | Treatment-naïve/experienced | 94-99% | Fatigue, Headache. |
| Glecaprevir + Pibrentasvir | Treatment-naïve/experienced | 99% | Headache, Fatigue. |
Experimental Protocols
SOUND-C2 and SOUND-C3 Clinical Trials (Representative Protocol)
The SOUND (Study of Viral Eradication with Nucleoside-free Regimens of Direct-acting Antivirals) trials were multicenter, open-label, randomized Phase 2b studies.
1. Patient Population:
-
Inclusion criteria: Treatment-naïve adults with chronic HCV genotype 1 infection, with or without compensated cirrhosis.
-
Exclusion criteria: Decompensated liver disease, co-infection with HBV or HIV, and other significant comorbidities.
2. Treatment Regimens:
-
Patients were randomized to various treatment arms, with differing dosages and durations of Deleobuvir, in combination with faldaprevir (120 mg once daily) and weight-based ribavirin.
3. Efficacy Assessment: HCV RNA Quantification
-
Method: Plasma HCV RNA levels were quantified using a real-time PCR assay, such as the COBAS® AmpliPrep/COBAS® TaqMan® HCV Quantitative Test, v2.0.
-
Principle: This automated assay involves the isolation of HCV RNA from plasma, reverse transcription to cDNA, and subsequent real-time PCR amplification. The quantity of HCV RNA is determined by comparing the amplification signal of the sample to an internal quantitation standard of a known concentration.
-
Lower Limit of Quantification (LLOQ): Typically around 15-25 IU/mL.
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an undetectable HCV RNA level.
4. Resistance Analysis: NS5B Sequencing
-
Method: Population-based or next-generation sequencing (NGS) of the HCV NS5B gene region was performed on samples from patients who experienced virologic failure.
-
Principle: Viral RNA is extracted from plasma and the NS5B region is amplified by RT-PCR. The resulting DNA is then sequenced to identify amino acid substitutions known to be associated with resistance to NS5B inhibitors.
-
Reference Sequences: Patient-derived sequences are compared to a genotype-specific wild-type reference sequence to identify mutations.
5. Safety and Tolerability Monitoring
-
Method: Adverse events (AEs) were monitored and recorded at each study visit. This included clinical assessments and laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Grading: The severity of AEs was graded according to a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).
-
Serious Adverse Events (SAEs): Defined as any AE that resulted in death, was life-threatening, required hospitalization, or resulted in persistent or significant disability/incapacity. All SAEs were reported to regulatory authorities.
Mandatory Visualization
Caption: HCV lifecycle and points of intervention for different drug classes.
Caption: Generalized workflow for the SOUND clinical trials.
References
- 1. Short article: Faldaprevir, deleobuvir and ribavirin in IL28B non-CC patients with HCV genotype-1a infection included in the SOUND-C3 phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Meta-analysis: mortality and serious adverse events of peginterferon plus ribavirin therapy for chronic hepatitis C - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Management of adverse effects of Peg-IFN and ribavirin therapy for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Deleobuvir Sodium's binding to different polymerase variants
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of Deleobuvir Sodium's binding to various Hepatitis C Virus (HCV) polymerase variants. By presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows, this document serves as a critical resource for understanding the nuances of Deleobuvir's mechanism of action and the landscape of resistance.
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) that targets the thumb-pocket 1 allosteric site of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] Its efficacy, however, is significantly influenced by the genetic makeup of the viral polymerase. This guide synthesizes available data to illuminate the binding and inhibitory characteristics of Deleobuvir against different HCV genotypes and key resistance-associated variants (RAVs).
Quantitative Comparison of Deleobuvir's Activity
The antiviral potency of Deleobuvir varies notably between HCV genotypes, with clinical data demonstrating greater activity against genotype 1b (GT-1b) than genotype 1a (GT-1a).[2][3][4] This difference is underpinned by variations in the binding pocket of the NS5B polymerase. The emergence of specific amino acid substitutions can further diminish the drug's effectiveness, leading to resistance. The following tables summarize the 50% effective concentration (EC50) values and fold changes in susceptibility for Deleobuvir against wild-type and mutant HCV replicons.
| Polymerase Variant | Deleobuvir EC50 (nM) | Fold Change in EC50 vs. Wild-Type | Genotype | Reference |
| Wild-Type | 11 | - | 1b | [5] |
| Wild-Type | 23 | - | 1a | |
| P495L | - | 120-310 | 1b | |
| P495S | - | 91 | 1b | |
| A421V | - | ~3 | 1a/1b | |
| V499A | - | 4.5 | 1b | |
| A421V + P495L | - | 150 | 1a | |
| A421V + P495L | - | 1300 | 1b |
Table 1: In Vitro Antiviral Activity of Deleobuvir Against Wild-Type and Mutant HCV Replicons. EC50 values represent the concentration of Deleobuvir required to inhibit 50% of viral replication in cell-based replicon assays. Fold change indicates the factor by which the EC50 of the mutant variant is increased compared to the wild-type.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: the HCV replicon assay and fluorescence quenching-based binding assays.
HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the efficacy of anti-HCV compounds. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (a replicon) capable of autonomous replication.
Principle: The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter signal in the presence of an antiviral agent indicates inhibition of HCV replication.
Methodology:
-
Cell Culture and Transfection: Huh-7 cells are cultured and then transfected with in vitro-transcribed HCV replicon RNA, often via electroporation.
-
Drug Treatment: Following transfection, the cells are treated with serial dilutions of the antiviral compound (e.g., Deleobuvir).
-
Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and drug action.
-
Quantification of Replication: The level of HCV replication is assessed by measuring the activity of the reporter enzyme (e.g., luciferase). Cell lysates are prepared, and the luciferase substrate is added, with the resulting luminescence quantified using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
Fluorescence Quenching-Based Binding Assay
This in vitro biochemical assay directly measures the binding affinity of a compound to the purified HCV NS5B polymerase.
Principle: The NS5B polymerase contains tryptophan residues that fluoresce when excited with a specific wavelength of light. When a compound binds to the polymerase, it can cause a conformational change that quenches this intrinsic fluorescence. The degree of quenching is proportional to the amount of compound bound to the enzyme.
Methodology:
-
Protein Purification: Recombinant HCV NS5B polymerase (wild-type or mutant) is expressed and purified.
-
Assay Setup: The purified NS5B protein is incubated in a suitable buffer in a multi-well plate.
-
Compound Titration: Serial dilutions of the inhibitor (e.g., Deleobuvir) are added to the wells containing the polymerase.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the NS5B protein is measured using a fluorescence spectrophotometer (excitation ~280 nm, emission ~340 nm) before and after the addition of the inhibitor.
-
Data Analysis: The change in fluorescence intensity is plotted against the inhibitor concentration. The dissociation constant (Kd), a measure of binding affinity, is then calculated by fitting the data to a binding isotherm equation.
Visualizing the Methodologies
To further clarify the experimental processes and the mechanism of Deleobuvir action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for HCV replicon and fluorescence quenching assays.
Caption: Deleobuvir's binding to wild-type versus a resistant polymerase variant.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. Faldaprevir and Deleobuvir for HCV Genotype 1 Infection [natap.org]
- 5. researchgate.net [researchgate.net]
A comprehensive guide for researchers and drug development professionals on the resistance profiles of Deleobuvir Sodium and other non-nucleoside inhibitors targeting the Hepatitis C Virus NS5B polymerase. This guide provides a comparative analysis of resistance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
This compound (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) that targets the thumb pocket 1 of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] Like other direct-acting antivirals (DAAs), the efficacy of Deleobuvir can be compromised by the emergence of resistance-associated variants (RAVs). Understanding the resistance profile of Deleobuvir and comparing it with other NNIs is critical for the development of effective combination therapies and for managing treatment failure.
Comparative Analysis of Resistance Profiles
The in vitro resistance profiles of Deleobuvir and related NNIs have been characterized through studies using HCV replicon systems. These studies have identified key amino acid substitutions in the NS5B protein that confer reduced susceptibility to these inhibitors.
Key resistance-associated variants for Deleobuvir have been identified in clinical studies, with the most significant being substitutions at positions P495, A421, and V499 of the NS5B polymerase.[2][3] The P495L substitution, in particular, has been shown to confer a high level of resistance to Deleobuvir, with a 120- to 310-fold decrease in sensitivity observed in vitro. While baseline polymorphisms at A421V (in genotype 1a) and V499A (in genotype 1b) are common, they are also associated with a reduced response to Deleobuvir-based regimens.[2]
For comparison, other thumb pocket 1 inhibitors such as Beclabuvir and TMC-647055 share an overlapping resistance profile, with RAVs at codon P495 being a common feature.[2] In contrast, Dasabuvir, which binds to the palm I site of the NS5B polymerase, exhibits a different resistance profile. Dasabuvir retains full activity against variants conferring resistance to thumb pocket inhibitors, including those at positions M423, P495, and V499.
Below is a summary of the quantitative resistance data for Deleobuvir and related compounds against various NS5B RAVs.
Table 1: Comparative in vitro Resistance Profiles of HCV NS5B Non-Nucleoside Inhibitors
| Compound | Inhibitor Binding Site | Genotype | Wild-Type EC50 (nM) | Resistance-Associated Variant (RAV) | Fold Change in EC50 | Reference |
| Deleobuvir | Thumb Pocket 1 | 1a/1b | - | P495L | 120 - 310 | |
| 1a | - | A421V | Reduced Susceptibility | |||
| 1b | - | V499A | Reduced Susceptibility | |||
| Beclabuvir | Thumb Pocket 1 | 1a | 0.01 | - | - | - |
| 1b | 0.008 | - | - | - | ||
| 1b | - | P495L | >1000 | - | ||
| Dasabuvir | Palm Pocket I | 1a (H77) | 7.7 | - | - | |
| 1b (Con1) | 1.8 | - | - | |||
| 1a/1b | - | C316Y | High | |||
| 1a/1b | - | M414T | High | |||
| 1a/1b | - | Y448H | High | |||
| 1a/1b | - | S556G | High | |||
| 1a/1b | - | P495A/S | No Change | |||
| 1a/1b | - | V499A | No Change | |||
| TMC-647055 | Thumb Pocket 1 | 1b | 77 | - | - | - |
| 1a | 166 | - | - | - | ||
| 1b | - | C316Y | - | - | ||
| 1b | - | M423T | - | - | ||
| 1b | - | P495L | - | - |
Note: Fold change in EC50 is a ratio of the EC50 value for the mutant replicon to the EC50 value for the wild-type replicon. "Reduced Susceptibility" indicates that a specific fold-change value was not provided in the cited literature, but the variant was associated with a decreased response.
Experimental Protocols
The determination of resistance profiles for HCV NS5B inhibitors relies on established in vitro methodologies. The following are detailed protocols for key experiments.
HCV Replicon Assay for Phenotypic Analysis
This assay is the gold standard for determining the susceptibility of HCV replicons to antiviral compounds.
a. Cell Lines and Replicons:
-
Huh-7 human hepatoma cells or their derivatives that are highly permissive for HCV replication are used.
-
Subgenomic HCV replicons are utilized, which are RNA molecules that can replicate autonomously within the cells. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase).
b. Generation of Resistant Replicons (In Vitro Resistance Selection):
-
Huh-7 cells harboring wild-type HCV replicons are cultured in the presence of the NS5B inhibitor at a fixed concentration (typically 10x to 100x the EC50 value).
-
The cells are passaged for several weeks under continuous drug pressure.
-
Colonies of cells that survive and proliferate are selected. These colonies presumably harbor replicons with mutations that confer resistance to the inhibitor.
-
The NS5B coding region of the replicon RNA from these resistant colonies is then sequenced to identify the amino acid substitutions responsible for the resistance phenotype.
c. Site-Directed Mutagenesis:
-
Once specific RAVs are identified, they are introduced into the wild-type replicon plasmid using site-directed mutagenesis kits.
-
The mutated replicon DNA is then used as a template for in vitro transcription to generate RNA.
d. Transient Replication Assay:
-
In vitro-transcribed wild-type or mutant replicon RNA is introduced into Huh-7 cells via electroporation.
-
The transfected cells are then seeded in 96-well plates.
-
A serial dilution of the NS5B inhibitor is added to the cells.
-
After a 72-hour incubation period, the level of HCV replication is quantified. This is typically done by measuring the activity of the reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.
-
The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is calculated for both wild-type and mutant replicons. The fold change in EC50 is then determined by dividing the EC50 for the mutant by the EC50 for the wild-type.
Colony Formation Assay
This assay is used to assess the frequency of resistance emergence.
-
Huh-7 cells harboring HCV replicons are seeded at a low density in the presence of a selective agent (e.g., G418) and the NS5B inhibitor at various concentrations.
-
The cells are cultured for 3-4 weeks to allow for the formation of colonies.
-
The number of surviving colonies is counted, providing an indication of the frequency at which resistant replicons emerge under a specific drug pressure.
Visualizing Key Pathways and Workflows
To better understand the context of Deleobuvir's mechanism and the methods used to characterize its resistance profile, the following diagrams are provided.
Caption: HCV Replication Cycle and Mechanism of Deleobuvir Action.
Caption: Experimental Workflow for HCV Resistance Profiling.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir | PLOS One [journals.plos.org]
- 3. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Deleobuvir Sodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. For researchers and scientists working with substances like Deleobuvir Sodium, a potent non-nucleoside hepatitis C virus (HCV) NS5B polymerase inhibitor, understanding the proper disposal procedures is paramount to protecting both personnel and the environment.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is a regulated process designed to prevent environmental contamination and ensure public health. Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[1][2] Regulatory bodies like the EPA and the Drug Enforcement Administration (DEA) in the United States provide a framework for the management of pharmaceutical waste.[1][3][4]
A key regulation to be aware of is the EPA's Subpart P of the Resource Conservation and Recovery Act (RCRA), which outlines specific requirements for the management of hazardous waste pharmaceuticals by healthcare facilities. A significant aspect of this rule is the ban on flushing hazardous waste pharmaceuticals down drains.
Step-by-Step Disposal Protocol for this compound
In a laboratory setting, the disposal of a chemical agent like this compound should be approached with a clear and systematic process.
-
Consult the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the appropriate disposal method. It will contain a section on disposal considerations that will specify whether the substance is considered hazardous and provide guidance on proper disposal.
-
Waste Characterization: If an SDS is not available, an assessment must be made to determine if the waste is hazardous. This involves evaluating the chemical properties of this compound against the criteria for hazardous waste as defined by the EPA. This includes characteristics such as ignitability, corrosivity, reactivity, and toxicity.
-
Segregation of Waste: this compound waste, including empty containers, contaminated personal protective equipment (PPE), and unused material, should be segregated from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Engage with Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will be familiar with federal, state, and local regulations and can provide specific instructions for the disposal of your particular waste stream.
-
Professional Waste Disposal: Pharmaceutical waste, particularly that which is deemed hazardous, must be disposed of through a licensed hazardous waste contractor. The most common method for the treatment of pharmaceutical waste is incineration at a permitted facility.
Key Regulatory Bodies in Pharmaceutical Waste Management
For easy reference, the table below summarizes the primary agencies involved in the regulation of pharmaceutical waste disposal in the United States.
| Regulatory Agency | Role in Pharmaceutical Waste Management |
| Environmental Protection Agency (EPA) | Sets federal guidelines for the management and disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sewer system and may have specific prohibitions on the disposal of certain chemicals. |
Workflow for Laboratory Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
By adhering to these established procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby upholding their commitment to a safe and sustainable research environment.
References
Essential Safety and Logistics for Handling Deleobuvir Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Deleobuvir Sodium in a laboratory setting. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented to ensure the safety of all personnel.
I. Compound Data
| Property | Value |
| CAS Number | 1370023-80-5 |
| Molecular Formula | C₃₄H₃₂BrN₆NaO₃ |
| Molecular Weight | 675.55 g/mol |
| Physical Form | Solid (presumed) |
| Storage Temperature | -20°C |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable lab coat with knit cuffs- Double gloves (chemotherapy-rated)- Goggles- N95 or higher respirator | Prevents inhalation of fine particles and skin/eye contact. |
| Solution Preparation and Handling | - Disposable lab coat with knit cuffs- Double gloves (chemotherapy-rated)- Goggles or face shield | Protects against splashes and skin/eye contact. |
| Spill Cleanup | - Disposable, fluid-resistant gown or coveralls- Double gloves (chemotherapy-rated)- Goggles and face shield- N95 or higher respirator | Provides full-body protection from dust, aerosols, and liquids. |
| Waste Disposal | - Disposable lab coat- Single pair of gloves- Goggles | Protects against incidental contact with contaminated waste containers. |
III. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps involved.
Caption: Workflow for the safe handling of this compound.
IV. Spill Management Plan
Immediate and appropriate action is critical in the event of a spill.
A. Spill Kit Contents:
-
Two pairs of chemotherapy-rated gloves
-
Disposable, fluid-resistant gown or coveralls
-
Shoe covers
-
Safety goggles and a face shield
-
N95 respirator
-
Absorbent pads or pillows
-
Scoop and scraper for solid waste
-
Labeled, sealable plastic bags for hazardous waste
-
Decontamination solution (e.g., 10% bleach followed by a neutralizing agent like sodium thiosulfate)
-
Detergent and water
B. Spill Cleanup Protocol:
The following diagram outlines the step-by-step procedure for cleaning up a this compound spill.
Caption: Step-by-step protocol for this compound spill cleanup.
V. Disposal Plan
All materials contaminated with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty vials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent antiviral compound, this compound, ensuring a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
